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  • Product: 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride
  • CAS: 1185328-78-2

Core Science & Biosynthesis

Foundational

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride chemical properties

An In-depth Technical Guide to 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS No: 1185328-78-2). The 3-phenylpiperidine scaffold is a crucial pharmacophore found in numerous biologically active compounds, making its derivatives, such as the title compound, valuable building blocks in medicinal chemistry and drug discovery.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its practical application and analysis.

Compound Identification and Structural Elucidation

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride is a heterocyclic compound featuring a phenyl-substituted piperidine ring N-alkylated with an ethanamine chain, supplied as a hydrochloride salt.[3] The presence of both a secondary amine within the ring (post-protonation) and a primary amine on the side chain makes it a diamine with distinct reactive properties.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it suitable for various laboratory applications, particularly in biological assays and formulation studies.[4]

Key Identifiers:

  • IUPAC Name: 2-(3-phenylpiperidin-1-yl)ethan-1-amine hydrochloride

  • Synonyms: [2-(3-phenyl-1-piperidinyl)ethyl]amine hydrochloride

  • CAS Number: 1185328-78-2

  • Molecular Formula: C₁₃H₂₁ClN₂

  • InChI Key: NLJLPEJKZBSNNQ-UHFFFAOYSA-N

  • SMILES: Cl.NCCN1CCCC(C1)c2ccccc2

Physicochemical Properties

The physicochemical properties of a research chemical are critical for its appropriate handling, storage, and application in experimental design. While extensive empirical data for this specific molecule is not publicly cataloged, we can summarize the known information and infer other properties based on its structure.

PropertyValue / DescriptionSource
Molecular Weight 240.77 g/mol
Physical Form Solid
Purity Typically supplied at ≥95%
Melting Point Not specified. Expected to be a crystalline solid with a relatively high melting point due to its salt form.[4]-
Boiling Point Not applicable (decomposes)-
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO. The hydrochloride form significantly increases aqueous solubility compared to the free base.[4]-
Storage Temperature Recommended at -20°C for long-term stability.

Note: Sigma-Aldrich specifies that for their "AldrichCPR" grade of this product, they do not collect detailed analytical data, and the buyer is responsible for confirming identity and purity.

Synthesis and Reactivity Insights

The synthesis of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride logically proceeds in two major stages: formation of the core 3-phenylpiperidine scaffold, followed by N-alkylation.

Synthesis of the 3-Phenylpiperidine Core

The 3-phenylpiperidine core is a valuable intermediate.[2] Modern synthetic routes often start from N-protected 3-piperidone. A common pathway involves a Grignard reaction with a phenylmagnesium halide, followed by dehydration and subsequent hydrogenation to yield the saturated phenylpiperidine ring.[1][5] The protecting group is then removed to yield 3-phenylpiperidine.[6]

Synthesis_of_3-Phenylpiperidine A N-Protected 3-Piperidone B Grignard Reaction (+ PhMgBr) A->B C Dehydration (Acid Catalyst) B->C D Hydrogenation (e.g., H2/Pd-C) C->D E Deprotection D->E F 3-Phenylpiperidine E->F

Fig 1. General synthetic workflow for the 3-phenylpiperidine core.
N-Alkylation to Yield the Final Product

With the 3-phenylpiperidine free base in hand, the ethanamine side chain can be introduced via nucleophilic substitution. A robust method involves reacting the secondary amine of the piperidine ring with a two-carbon electrophile bearing a protected amine, such as N-(2-bromoethyl)phthalimide. The subsequent deprotection of the phthalimide group, typically with hydrazine, unmasks the primary amine.[7] An alternative involves reaction with 2-chloroethylamine hydrochloride, though yields can be variable.[7][8] Finally, treatment with HCl provides the target hydrochloride salt.

Step-by-Step Protocol (Illustrative):

  • Alkylation: Dissolve 3-phenylpiperidine (1 eq) and N-(2-bromoethyl)phthalimide (1.1 eq) in a suitable solvent like acetonitrile with a non-nucleophilic base (e.g., K₂CO₃). Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in ethanol and add hydrazine hydrate (2-3 eq). Reflux the mixture for several hours.[7]

  • Isolation: Cool the reaction, remove the phthalhydrazide byproduct by filtration, and concentrate the filtrate.

  • Salt Formation: Dissolve the resulting free base in a minimal amount of a solvent like isopropanol or ether, and add a stoichiometric amount of HCl (as a solution in ether or isopropanol) to precipitate the hydrochloride salt.

  • Purification: Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Analytical Characterization Workflow

Validating the identity, structure, and purity of the synthesized or purchased compound is a non-negotiable step in research. A multi-technique approach is required for a self-validating system.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation cluster_2 Purity Assessment A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., D2O or DMSO-d6) B ¹H NMR & ¹³C NMR A->B Confirms proton/ carbon environment C Mass Spectrometry (LC-MS or HRMS) A->C Confirms molecular weight & formula D HPLC-UV/ELSD C->D Quantifies purity & detects impurities E Elemental Analysis (CHN) D->E Confirms elemental composition of pure sample

Fig 2. Recommended workflow for comprehensive analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the covalent structure of the molecule.

  • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the phenyl ring (typically in the 7.0-7.5 ppm range), aliphatic protons on the piperidine ring, and the ethyl bridge. The integration of these signals should match the number of protons in each environment.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments, including the aromatic carbons, the aliphatic carbons of the piperidine and ethyl groups.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight and elemental formula.

  • Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. The sample is first separated by HPLC, then introduced into the mass spectrometer.

  • Expected Result: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected base peak would correspond to the protonated free base [M+H]⁺ at m/z ≈ 205.16. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition (C₁₃H₂₁N₂⁺) to within a few parts per million, providing definitive identification.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the compound.

  • Methodology: A reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (often with an additive like TFA or formic acid) is typically used. Detection can be achieved with a UV detector (monitoring the phenyl chromophore) or an Evaporative Light Scattering Detector (ELSD) for universal detection.

  • Result: The purity is calculated from the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Proper handling is paramount due to the compound's toxicological profile.

GHS Hazard Classification:

  • Pictogram: GHS06 (Skull and crossbones)

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H319: Causes serious eye irritation.

Precautionary Measures & First Aid: [9][10]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11] Avoid formation of dust and aerosols.[9]

  • Ingestion (P301 + P310): If swallowed, immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

  • Eye Contact (P305 + P351 + P338): In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term preservation of purity, storage at -20°C is recommended.

References

  • McElvain, S. M., & Stork, G. (1946). A Synthesis of 3-Phenylpiperidines. Journal of the American Chemical Society, 68(6), 1049–1053. [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Patentscope. (2019, September 06). WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)-3-PHENYLPIPERIDINE AND CHIRAL INTERMEDIATES OF NIRAPARIB. [Link]

  • Wikipedia. 3-Phenylpiperidine. [Link]

  • Angene Chemical. (2024, August 06). Safety Data Sheet. [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Organic Chemistry: An Indian Journal. [Link]

  • PubChem. 2-Phenyl-2-(piperidin-1-yl)ethanamine. [Link]

  • ACG Publications. (2017, August 25). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Molbase. Synthesis of 2-[3-(4-Hydroxy-4-phenylpiperidin-1-ylmethyl)phenoxymethyl]quinoline. [Link]

Sources

Exploratory

Comprehensive Technical Whitepaper on 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride (CAS 1185328-78-2)

Executive Summary 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS 1185328-78-2) is a highly versatile building block and pharmacophore intermediate utilized extensively in modern medicinal chemistry[1]. Character...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS 1185328-78-2) is a highly versatile building block and pharmacophore intermediate utilized extensively in modern medicinal chemistry[1]. Characterized by a 3-phenylpiperidine core linked to a primary ethanamine chain, this compound serves as a critical scaffold for designing central nervous system (CNS) therapeutics and oncology agents[2][3]. The structural topology of the 3-phenylpiperidine moiety mimics endogenous monoamine neurotransmitters (such as dopamine and serotonin), making it a privileged structure for targeting G-protein coupled receptors (GPCRs) and monoamine transporters[4]. Furthermore, recent advances have leveraged this scaffold to disrupt complex protein-protein interactions (PPIs), including the oncogenic β-catenin/BCL9 complex in colorectal cancer[3].

Physicochemical & Structural Profiling

The compound is typically handled as a hydrochloride salt to ensure chemical stability, reduce volatility, and enhance aqueous solubility for in vitro assays[2]. The free base form (CAS 862718-71-6) is highly lipophilic and prone to rapid oxidation under ambient conditions[1][5].

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride
CAS Number (HCl Salt) 1185328-78-2[1]
CAS Number (Free Base) 862718-71-6[1][5]
Molecular Formula C13H21ClN2[6]
Molecular Weight 240.77 g/mol [6][7]
Topological Polar Surface Area (TPSA) ~29.3 Ų (estimated for primary/tertiary amine)
Hydrogen Bond Donors/Acceptors 2 / 2
Physical State Solid (typically white to off-white powder)[6]

Mechanistic Rationale: The Phenylpiperidine Pharmacophore

The 3-phenylpiperidine core is a cyclized analogue of phenethylamine, effectively locking the aromatic ring and the basic nitrogen into a defined spatial arrangement[8]. This conformational restriction is critical for dictating receptor subtype selectivity.

  • Dopaminergic Modulation: Derivatives of 3-phenylpiperidine, such as the well-characterized (-)-OSU6162, act as dopamine stabilizers and partial agonists at D2 and 5-HT2A receptors[9][10]. The ethanamine linker in 2-(3-phenylpiperidin-1-yl)ethanamine provides an optimal vector for extending the molecule to probe the "propyl effect"—a phenomenon where N-alkyl extensions dictate the balance between D2 receptor affinity and intrinsic efficacy[11].

  • Oncology Targets: Beyond CNS applications, the 3-phenylpiperidine scaffold has been optimized to inhibit the β-catenin/BCL9 interaction, suppressing Wnt signaling Wnt transactivation[3]. The primary amine of the ethanamine group allows for rapid library generation via amidation or reductive amination, allowing researchers to explore the hydrophobic binding pockets of the β-catenin protein[3].

Pharmacophore Core 3-Phenylpiperidine Core (Hydrophobic & Basic) Linker Ethanamine Linker (2-Carbon Spacer) Core->Linker Spatial restriction Target1 GPCRs (D2/5-HT2A) Receptor Anchoring Core->Target1 Pi-Pi & Cation-Pi Terminal Primary Amine (Functionalization Vector) Linker->Terminal N-alkylation vector Terminal->Target1 Amidation/Urea formation Target2 β-Catenin/BCL9 PPI Disruption Terminal->Target2 Hydrophobic probing

Caption: Pharmacophore mapping of the 2-(3-phenylpiperidin-1-yl)ethanamine scaffold.

Synthetic Methodologies & Workflows

The synthesis of 2-(3-phenylpiperidin-1-yl)ethanamine hydrochloride relies on the site-specific N-alkylation of the secondary amine of 3-phenylpiperidine[12]. To prevent over-alkylation and ensure high yields, a Boc-protected bromoethanamine is utilized, followed by acidic deprotection[13].

Step-by-Step Synthetic Protocol:

  • Alkylation: Dissolve 3-phenylpiperidine (1.0 eq) and N-Boc-2-bromoethanamine (1.1 eq) in anhydrous acetonitrile (MeCN).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Causality: K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the generated HBr without promoting the unwanted elimination of the alkyl halide to a vinyl group.

  • Reflux: Heat the suspension to 80°C under a nitrogen atmosphere for 12-16 hours. Monitor the reaction via TLC or LC-MS until the starting material is entirely consumed.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Purify the intermediate tert-butyl (2-(3-phenylpiperidin-1-yl)ethyl)carbamate via flash column chromatography (DCM:MeOH).

  • Deprotection & Salt Formation: Dissolve the purified intermediate in anhydrous dichloromethane (DCM) and cool to 0°C. Dropwise add a solution of 4M HCl in dioxane (5.0 eq). Causality: The anhydrous acidic conditions cleanly cleave the Boc group while directly precipitating the target compound as a hydrochloride salt, preventing free-base oxidation and degradation.

  • Isolation: Stir for 2 hours at room temperature, then filter the resulting white precipitate. Wash with cold diethyl ether and dry under high vacuum to yield the final 2-(3-phenylpiperidin-1-yl)ethanamine hydrochloride.

Synthesis SM1 3-Phenylpiperidine Step1 Alkylation (K2CO3, MeCN, 80°C) SM1->Step1 SM2 N-Boc-2-bromoethanamine SM2->Step1 IntInt IntInt Step1->IntInt Int Boc-Protected Intermediate Step2 Deprotection & Salt Formation (4M HCl in Dioxane) Product 2-(3-Phenylpiperidin-1-yl) ethanamine HCl Step2->Product IntInt->Step2

Caption: Synthetic workflow for 2-(3-phenylpiperidin-1-yl)ethanamine hydrochloride.

Analytical Validation & Receptor Binding Assays

To ensure the scientific integrity of the synthesized batch, rigorous analytical validation is required to create a self-validating system before proceeding to downstream pharmacological screening.

Analytical Validation:

  • 1H NMR (400 MHz, D₂O): Confirm the disappearance of the Boc tert-butyl singlet (~1.4 ppm) and the presence of the aromatic multiplet (7.2-7.4 ppm, 5H) corresponding to the phenyl ring.

  • LC-MS (ESI+): The target mass should display an [M+H]⁺ peak at m/z 205.1 (corresponding to the free base C₁₃H₂₀N₂).

Pharmacological Screening (D2 Receptor Binding Protocol): Because this scaffold is frequently used to synthesize dopaminergic modulators, evaluating the binding affinity of its derivatives is a standard downstream workflow[4].

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human D2 receptors in Tris-HCl buffer (pH 7.4).

  • Radioligand Competition: Incubate cell membranes with 0.5 nM [³H]spiperone (a high-affinity D2 antagonist) and varying concentrations of the synthesized derivative (10⁻¹⁰ to 10⁻⁴ M) for 90 minutes at 25°C[4].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ and Kᵢ values using non-linear regression analysis to determine the binding affinity.

References

  • Grokipedia - 3-Phenylpiperidine. Available at: [Link]

  • Wikipedia - 3-Phenylpiperidine. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS) - Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction. Available at:[Link]

  • Google Patents - WO2010010190A1: Novel compounds useful for the treatment of degenerative and inflammatory diseases.
  • PubMed (NIH) - Effects of the substituted (S)-3-phenylpiperidine (-)-OSU6162 on PET measurements. Available at:[Link]

  • Wikipedia - OSU-6162. Available at:[Link]

  • PubMed (NIH) - Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor. Available at: [Link]

Sources

Foundational

2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride: Molecular Weight, Physicochemical Profiling, and Analytical Methodologies in CNS Drug Discovery

Abstract In central nervous system (CNS) drug discovery, the 3-phenylpiperidine scaffold is a privileged structure known for modulating dopaminergic and sigma receptor systems. The derivative 2-(3-Phenylpiperidin-1-yl)et...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In central nervous system (CNS) drug discovery, the 3-phenylpiperidine scaffold is a privileged structure known for modulating dopaminergic and sigma receptor systems. The derivative 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride serves as a critical building block and pharmacophore extension. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical properties, exact molecular weight calculations, and the rigorous, self-validating analytical protocols required to confirm the structural integrity of this compound before its deployment in high-throughput screening or complex synthetic workflows.

The 3-Phenylpiperidine Scaffold in Neuropharmacology

The 3-phenylpiperidine core is foundational to several neuroactive agents, including the antipsychotic candidate OSU-6162 and the sigma receptor agonist 3-PPP (preclamol) . These compounds exhibit a unique "stabilizing" profile on psychomotor activity by acting as functional modulators of dopamine D2 and Sigma-1 receptors .

The addition of an N-aminoethyl linker to create 2-(3-Phenylpiperidin-1-yl)ethanamine serves a dual purpose in medicinal chemistry:

  • Pharmacophore Extension: The primary amine allows the molecule to probe secondary binding pockets within G protein-coupled receptors (GPCRs).

  • Synthetic Conjugation: The terminal amine acts as a highly reactive nucleophile, making it an ideal intermediate for synthesizing bivalent ligands, attaching fluorophores, or forming stable amide/urea linkages in late-stage lead optimization.

Physicochemical Properties & The Causality of Salt Formation

In its free base form, 2-(3-Phenylpiperidin-1-yl)ethanamine is a lipophilic, low-melting oil that is susceptible to atmospheric oxidation and degradation. To establish a stable, water-soluble, and crystalline matrix suitable for long-term storage and reproducible assay formulation, the compound is synthesized as a hydrochloride (HCl) salt.

Understanding the exact molecular weight of this salt form is non-negotiable. If a medicinal chemist assumes the molecular weight of the free base (204.32 g/mol ) instead of the HCl salt (240.77 g/mol ) when calculating molar equivalents for a coupling reaction, they will under-dose the reagent by approximately 15%. This stoichiometric error inevitably leads to incomplete reactions, difficult chromatographic separations, and poor yields.

Table 1: Quantitative Physicochemical Data
PropertyFree BaseHydrochloride Salt
Chemical Name 2-(3-Phenylpiperidin-1-yl)ethanamine2-(3-Phenylpiperidin-1-yl)ethanamine HCl
Empirical Formula C₁₃H₂₀N₂C₁₃H₂₁ClN₂ (or C₁₃H₂₀N₂ · HCl)
Molecular Weight 204.32 g/mol 240.77 g/mol
Monoisotopic Mass 204.1626 Da240.1393 Da
Exact Mass [M+H]⁺ 205.1705 m/z205.1705 m/z (Salt dissociates in MS)
Chloride Content (w/w) 0%~14.72%
Analytical Workflows for Molecular Weight and Structural Validation

Mass spectrometry (MS) alone cannot validate the 240.77 g/mol molecular weight of the hydrochloride salt. Because the salt dissociates in solution, MS will only detect the protonated free base ([M+H]⁺ = 205.1705 m/z). Therefore, a self-validating analytical system requires an orthogonal approach: High-Resolution Mass Spectrometry (HRMS) to confirm the intact free base, coupled with Ion Chromatography (IC) to quantify the chloride counterion and prove the 1:1 stoichiometry.

AnalyticalWorkflow Start 2-(3-Phenylpiperidin-1-yl)ethanamine HCl Sample Prep Sample Preparation (Dissolution in MeOH/H2O) Start->Prep Split Orthogonal Analysis Split Prep->Split HRMS LC-HRMS (ESI+) Free Base MW Confirmation [M+H]+ = 205.1705 m/z Split->HRMS IC Ion Chromatography Chloride Quantitation (Salt Stoichiometry) Split->IC NMR 1H/13C NMR Structural Connectivity Split->NMR Data Data Synthesis: Confirmed MW = 240.77 g/mol HRMS->Data IC->Data NMR->Data

Fig 1: Orthogonal analytical workflow for validating the MW of hydrochloride salts.

Experimental Protocol: Orthogonal Validation of Molecular Weight

To ensure absolute scientific integrity, the following step-by-step methodology utilizes a closed-loop, self-validating logic. The HRMS confirms the organic scaffold, while the IC confirms the inorganic counterion, definitively proving the 240.77 g/mol molecular weight.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of a 50:50 Methanol:Water mixture.

  • Causality: The high polarity of the water ensures complete dissociation and solubility of the HCl salt, while the methanol ensures compatibility with the LC mobile phase and aids in the desolvation process during electrospray ionization (ESI).

Step 2: Chromatographic Separation (LC)

  • Action: Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water, with both mobile phases containing 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid maintains a low pH, ensuring the primary and tertiary amines of the compound remain fully protonated. This prevents secondary interactions with residual silanols on the column, resulting in sharp, symmetrical peaks.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Action: Analyze the eluent using a Time-of-Flight (TOF) mass spectrometer in positive ESI mode. Extract the chromatogram for the theoretical[M+H]⁺ ion.

  • Causality: The basic aliphatic amine readily accepts a proton in the acidic mobile phase. The instrument will detect the intact free base at an exact mass of 205.1705 m/z . A mass error of < 5 ppm confirms the C₁₃H₂₀N₂ formula.

Step 4: Ion Chromatography (IC) for Stoichiometric Validation

  • Action: Run a separate aliquot of the sample through an anion-exchange chromatography system equipped with a conductivity detector to quantify chloride (Cl⁻) ions against a standard calibration curve.

  • Causality: This is the critical validation step. For a 1:1 hydrochloride salt of this compound, the theoretical chloride content is 14.72% w/w (35.45 / 240.77). If the IC assay returns a value of ~14.7%, it mathematically proves the 1:1 stoichiometry, validating the final molecular weight of 240.77 g/mol .

Pharmacological Context: Receptor Binding and Signaling

Once the structural integrity and exact molecular weight are confirmed, derivatives synthesized from 2-(3-Phenylpiperidin-1-yl)ethanamine are typically evaluated for their activity at CNS targets. 3-Phenylpiperidines are renowned for their ability to act as partial agonists or antagonists at Dopamine D2 receptors, and as potent agonists at Sigma-1 receptors located at the mitochondria-associated endoplasmic reticulum membrane (MAM) .

SignalingPathway Ligand 3-Phenylpiperidine Derivative Sigma1 Sigma-1 Receptor (ER Mitochondria MAM) Ligand->Sigma1 Agonism D2R Dopamine D2 Receptor (Presynaptic/Postsynaptic) Ligand->D2R Partial Agonism Ca2 Ca2+ Mobilization Modulation Sigma1->Ca2 cAMP Inhibition of Adenylyl Cyclase D2R->cAMP Neuro Neuroprotection & Locomotor Modulation Ca2->Neuro cAMP->Neuro

Fig 2: Dual modulatory signaling pathway of 3-phenylpiperidine derivatives.

Conclusion

The precise characterization of building blocks is the bedrock of reproducible drug discovery. 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride, with an exact molecular weight of 240.77 g/mol , requires orthogonal analytical validation to confirm both its organic scaffold and its inorganic counterion. By employing a self-validating protocol of LC-HRMS combined with Ion Chromatography, researchers can confidently utilize this versatile intermediate to synthesize next-generation neurotherapeutics targeting complex dopaminergic and sigma receptor pathways.

References
  • Wikipedia Contributors. "3-Phenylpiperidine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "3-PPP." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sonesson, C., et al. "On the Quantitative Structure-Activity Relationships of Meta-Substituted (S)-Phenylpiperidines, a Class of Preferential Dopamine D2 Autoreceptor Ligands." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Exploratory

Technical Whitepaper: Pharmacodynamic Profiling &amp; Mechanistic Hypothesis of 2-(3-Phenylpiperidin-1-yl)ethanamine HCl

[1][2] Executive Summary 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1185328-78-2) is a piperidine-based chemical scaffold structurally related to the 3-phenylpiperidine class of pharmacophores.[1] While oft...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1185328-78-2) is a piperidine-based chemical scaffold structurally related to the 3-phenylpiperidine class of pharmacophores.[1] While often categorized as a chemical building block in catalog libraries (e.g., AldrichCPR), its structural topology—specifically the 3-aryl substitution on the piperidine ring coupled with a flexible ethylamine tail—strongly suggests activity within the central nervous system (CNS).[2]

This whitepaper presents a mechanistic hypothesis positioning the compound as a dual-modal ligand with primary affinity for Sigma Receptors (σ1/σ2) and secondary modulation of the NMDA Receptor complex.[1][2] This hypothesis is derived from Structure-Activity Relationship (SAR) analysis of homologous agents such as 3-PPP and Ephenidine.[1][2] This guide outlines the rationale, predicted signaling pathways, and a self-validating experimental workflow for researchers to empirically determine its pharmacodynamic profile.[2]

Structural Analysis & SAR Logic

To understand the causality of the proposed mechanism, we must deconstruct the molecule into its functional pharmacophores.[2]

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-(3-phenylpiperidin-1-yl)ethanamine hydrochloride[1][3]

  • Molecular Formula: C13H21ClN2[1][4]

  • Core Scaffold: 3-Phenylpiperidine[1]

  • Side Chain: N-ethylamino linker (Primary amine terminus)[1]

Pharmacophore Mapping

The 3-phenylpiperidine moiety is a "privileged structure" in medicinal chemistry, historically associated with distinct pharmacological classes depending on the N-substitution.

Structural FeatureHomologous AgentPharmacological correlate
3-Phenylpiperidine Core 3-PPP (Preclamol)Sigma Receptor (σ) Agonism ; Dopamine Autoreceptor modulation.[1]
Piperidine Ring + Aryl Group PCP / Ketamine NMDA Antagonism (Channel Blocker).[1][2] Note: PCP is a cyclohexyl, but piperidine analogs (e.g., Tenocyclidine) exist.[2]
Ethylamine Tail Reboxetine / GBR12909 Monoamine Transporter Inhibition (NET/DAT).[1][2] The primary amine suggests potential for monoamine mimicry.[2]

The "Sigma-NMDA" Hypothesis: Unlike 4-phenylpiperidines (associated with μ-opioid activity like Pethidine), 3-phenylpiperidines favor Sigma receptor binding.[1] The addition of the ethylamine tail provides a cationic anchor point similar to the N-alkyl chains found in high-affinity Sigma ligands.[1][2] Therefore, the primary hypothesis is Sigma-1 Receptor Modulation , with a secondary hypothesis of NMDA Channel Blockade due to the steric bulk of the phenyl-piperidine system.[1][2]

Mechanism of Action (MoA) Hypothesis[1]

Primary Pathway: Sigma-1 Receptor (σ1R) Chaperoning

The compound is hypothesized to act as a Sigma-1 Receptor Agonist .[1] Upon binding to intracellular σ1Rs (located at the Mitochondria-Associated Endoplasmic Reticulum Membrane, or MAM), the ligand promotes the dissociation of σ1R from the chaperone BiP (Binding immunoglobulin Protein).[2]

Downstream Effects:

  • Ca2+ Homeostasis: The active σ1R chaperones IP3 receptors, stabilizing calcium flux from the ER to mitochondria, enhancing bioenergetics.[1][2]

  • Neuroprotection: Translocation of σ1R to the plasma membrane to interact with ion channels (e.g., Kv1.2, NMDA), preventing excitotoxicity.[1][2]

Secondary Pathway: NMDA Receptor Antagonism

Given the structural overlap with dissociative anesthetics (aryl-cycloalkyl-amines), the compound likely binds to the PCP site within the NMDA receptor ion channel.[1][2] This would result in non-competitive antagonism, reducing glutamatergic transmission—a mechanism relevant for rapid-acting antidepressant research.[1][2]

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway hypothesis, contrasting the intracellular Sigma mechanism with the membrane-bound NMDA blockade.[1][2]

MoA_Hypothesis cluster_Membrane Plasma Membrane cluster_ER Endoplasmic Reticulum (MAM) Ligand 2-(3-Phenylpiperidin-1-yl) ethanamine NMDAR NMDA Receptor (Ion Channel) Ligand->NMDAR  Binds PCP Site (Antagonism) Sigma1 Sigma-1 Receptor (Inactive/BiP-bound) Ligand->Sigma1  Agonist Binding Ca_Influx Ca2+ / Na+ Influx NMDAR->Ca_Influx  Blocks Sigma1_Active Sigma-1 Receptor (Active/Dissociated) Sigma1->Sigma1_Active  Dissociation from BiP Sigma1_Active->NMDAR  Translocation & Modulation IP3R IP3 Receptor Sigma1_Active->IP3R  Chaperoning/Stabilization

Figure 1: Proposed dual-mechanism involving direct NMDA channel blockade and intracellular Sigma-1 receptor activation.[1]

Experimental Validation Protocols

To move from hypothesis to verified data, the following "Self-Validating" experimental workflow is required. These protocols are designed to eliminate false positives common with "sticky" lipophilic amines.[2]

Phase I: In Silico Molecular Docking

Before wet-lab synthesis, validate the fit within the Sigma-1 crystal structure.[1][2]

  • Target PDB: 5HK1 (Human Sigma-1 Receptor).[1][2]

  • Control Ligand: PD 144418 or 4-IBP.[1][2]

  • Success Criteria: Binding Energy (ΔG) < -8.0 kcal/mol and formation of a salt bridge between the piperidine nitrogen and Glu172 .[1][2]

Phase II: Radioligand Binding Assay (The "Gold Standard")

Objective: Determine affinity (


) for σ1, σ2, and NMDA receptors.[1][2]

Protocol:

  • Membrane Preparation: Use Guinea pig brain homogenates (rich in σ1) or rat cortex (NMDA).[1][2]

  • Ligands:

    • Sigma-1: [3H]-(+)-Pentazocine.[1]

    • Sigma-2: [3H]-DTG (in the presence of (+)-pentazocine to block σ1).[1]

    • NMDA:[1][2] [3H]-MK-801 (channel site).[1]

  • Incubation: 120 mins at 25°C (Sigma) or 37°C (NMDA).

  • Non-Specific Binding (NSB): Define using 10 μM Haloperidol (Sigma) or 10 μM PCP (NMDA).[1][2]

  • Data Analysis: Non-linear regression to determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Check: If


 > 10 μM for all targets, the hypothesis is void. Re-evaluate for Monoamine Transporter (DAT/NET) inhibition.
Phase III: Functional Ca2+ Mobilization Assay

Objective: Distinguish Agonist vs. Antagonist activity at Sigma-1.[1][2]

Methodology:

  • Cell Line: NG108-15 (Neuroblastoma x Glioma hybrid).[1][2]

  • Dye Loading: Load cells with Fura-2 AM (ratiometric calcium indicator).

  • Challenge: Treat cells with Bradykinin (induces ER Ca2+ release).[1][2]

  • Treatment: Pre-incubate with 2-(3-Phenylpiperidin-1-yl)ethanamine (10 nM - 10 μM).

  • Readout:

    • Agonist Effect:[1][5] Potentiation of the Bradykinin-induced Ca2+ spike (due to σ1-IP3R stabilization).[1]

    • Antagonist Effect:[1][2][6][7] No change or reduction in Ca2+ spike (if endogenous σ1 tone exists).[1][2]

Workflow Visualization

The following flowchart guides the researcher through the decision-making process based on experimental output.

Workflow Start Compound Acquisition Screen1 Primary Screen: Sigma-1 Binding Start->Screen1 Decision1 Ki < 500 nM? Screen1->Decision1 Screen2 Secondary Screen: NMDA (MK-801) Binding Decision1->Screen2 Yes AltPath Test DAT/NET Reuptake Inhibition Decision1->AltPath No FuncAssay Functional Assay: Ca2+ Mobilization Screen2->FuncAssay Report Generate Pharmacophore Profile FuncAssay->Report AltPath->Report

Figure 2: Decision matrix for pharmacological characterization.

References

  • PubChem. (n.d.).[1][2] 2-Phenyl-2-(piperidin-1-yl)ethanamine (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Trachsel, D., et al. (2013).[1][2] Phenethylamine: From Structure to Function. (Discussion of 3-phenylpiperidine derivatives as Sigma/NMDA ligands).

  • Hjorth, S., et al. (1983).[1][2] "The 3-PPP structural scaffold: A novel class of central dopamine autoreceptor agonists and Sigma ligands."[2] Psychopharmacology. (Foundational SAR for 3-phenylpiperidines).[1][2]

  • Kugita, H., et al. (1965).[1][2][8] "3-Alkyl-3-phenylpiperidine derivatives as analgesics." Journal of Medicinal Chemistry. [Link]

Disclaimer: This document is a theoretical technical guide generated for research planning purposes. 2-(3-Phenylpiperidin-1-yl)ethanamine is a research chemical; its specific physiological effects have not been fully established in clinical literature.[1]

Sources

Foundational

Optimizing Library Design with 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride

Here is the in-depth technical guide on 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride , structured for researchers and drug discovery professionals. A Strategic Guide for GPCR-Focused Screening[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide on 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride , structured for researchers and drug discovery professionals.

A Strategic Guide for GPCR-Focused Screening[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS), 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride represents a high-value "privileged structure."[1][2] Unlike generic aliphatic amines, this scaffold incorporates the 3-phenylpiperidine moiety—a proven pharmacophore found in opioid analgesics, NK1 antagonists, and dopamine modulators.[1][3]

This guide details the technical application of this building block in constructing focused screening libraries. It moves beyond basic chemical properties to explore the causality of scaffold selection , parallel synthesis protocols , and self-validating screening workflows .[1]

Part 1: The Scaffold Architecture & Pharmacological Logic[1]
1.1 The "Privileged" Nature of the Scaffold

The utility of 2-(3-Phenylpiperidin-1-yl)ethanamine lies in its dual-domain architecture.[1] Effective library design requires understanding why this fragment yields hits.[1]

  • Domain A: The 3-Phenylpiperidine Core [1]

    • Hydrophobic Collapse: The phenyl ring at the C3 position provides a critical aromatic anchor.[1] In GPCRs (e.g.,

      
      -opioid, NK1), this moiety often occupies a hydrophobic sub-pocket (e.g., between TM3 and TM6).[1]
      
    • Chirality: The C3 stereocenter creates distinct spatial vectors.[1] While the commercial building block is often racemic, the fixed phenyl group restricts conformational flexibility compared to linear chains, reducing the entropic penalty upon binding.[1]

  • Domain B: The Ethanamine Linker [1]

    • Solubility & Reach: The ethyl chain provides a minimal spacer (approx.[1] 3.5 Å) that prevents steric clash between the piperidine core and the diversified "head" group.[1]

    • The Reactive Handle: The primary amine is the diversification point.[1] It is chemically orthogonal to the tertiary piperidine nitrogen, allowing for clean, chemoselective derivatization without protecting group manipulation.[1]

1.2 Target Class Relevance
Target FamilyMechanism of ActionRelevance of 3-Phenylpiperidine
Opioid Receptors Agonist/AntagonistMimics the tyramine/phenylalanine core of endogenous peptides; structural analog to 3-alkyl-3-phenylpiperidine analgesics.[1][4]
NK1 Receptors AntagonismThe 3-phenyl ring overlaps with the benzhydryl or phenyl regions of Substance P antagonists (e.g., CP-99,994 analogs).[1]
Dopamine (D2) ModulationStabilizes low-affinity states; structurally related to modulators like (-)-OSU6162.[1][3]
Part 2: Library Synthesis Protocols

Core Directive: The primary amine of the hydrochloride salt must be liberated in situ or pre-neutralized to participate in nucleophilic attack.[1] The following protocol uses a High-Throughput Amide Coupling workflow, the industry standard for expanding this scaffold into a library.

2.1 Protocol: Parallel Amide Coupling (96-Well Format)

Objective: Generate a 96-member library of N-(2-(3-phenylpiperidin-1-yl)ethyl)amides.

Reagents:

  • Scaffold: 2-(3-Phenylpiperidin-1-yl)ethanamine HCl (0.1 M in DMF).

  • Diversity Set: 96 unique Carboxylic Acids (

    
    ) (0.1 M in DMF).
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

Step-by-Step Methodology:

  • Base Preparation (In Situ Neutralization):

    • The scaffold is supplied as an HCl salt.[1][5] You must add excess base to liberate the free amine.[1]

    • Mix the Scaffold stock (0.1 M) with DIPEA (3.0 equivalents) in DMF.[1] Shake for 10 minutes. Why? This prevents the HCl from protonating the reactive amine or quenching the DIPEA required for the HATU activation cycle.[1]

  • Activation:

    • Dispense 100 µL of each Carboxylic Acid (10 µmol) into the 96-well reaction block.

    • Add 100 µL of HATU solution (0.1 M in DMF, 10 µmol).

    • Add 20 µL of DIPEA (1.15 equivalents).[1] Shake for 5 minutes.

    • Observation: The solution should turn slightly yellow (formation of the active ester).[1]

  • Coupling:

    • Add 100 µL of the neutralized Scaffold solution (10 µmol) to each well.

    • Seal the plate and shake at Room Temperature (RT) for 16 hours.

  • Quenching & Scavenging (Self-Validating Step):

    • To ensure purity without chromatography, add polymer-supported isocyanate (scavenges unreacted scaffold) and polymer-supported carbonate (scavenges excess acid).[1]

    • Shake for 4 hours. Filter the supernatant.[1]

  • Quality Control:

    • Evaporate solvent (Genevac).[1] Re-suspend 5 random wells in DMSO for LC-MS analysis.

    • Success Criterion: Purity > 85% and presence of [M+H]+ corresponding to Product MW.

Part 3: Screening Workflow & Visualization

Once the library is generated, it enters the screening cascade.[1] The workflow below illustrates the path from scaffold to lead candidate, emphasizing the feedback loop between binding data and structural refinement.

3.1 Experimental Workflow Diagram

LibraryScreening cluster_Synthesis Parallel Synthesis (Divergent) cluster_Screening Screening Cascade Scaffold Scaffold: 2-(3-Phenylpiperidin-1-yl) ethanamine HCl Coupling Amide Coupling (HATU/DIPEA) Scaffold->Coupling Core Amine Acids Diversity Set: Carboxylic Acids Acids->Coupling R-COOH Purification Solid Phase Scavenging Coupling->Purification Library Focused Library (96-384 members) Purification->Library Binding Primary Screen: Radioligand Binding (Single Point @ 10µM) Library->Binding Functional Secondary Screen: cAMP / Ca2+ Flux (Dose Response) Binding->Functional >50% Displacement Functional->Acids SAR Feedback Loop Hit Validated Hit (Lead Series) Functional->Hit IC50 < 1µM

Caption: Figure 1. Divergent synthesis and screening workflow for 3-phenylpiperidine libraries.

3.2 Screening Modalities

For this specific scaffold, two screening types are recommended based on its physicochemical profile:

  • Radioligand Binding Assay (The "Gold Standard"):

    • Why: The 3-phenylpiperidine core is a competitive binder.[1] Functional assays might miss antagonists if the agonist concentration is too high.[1]

    • Protocol: Use membrane preparations of HEK293 cells overexpressing the target (e.g., hNK1).[1] Incubate library compounds (10 µM) with [3H]-Substance P. Measure displacement via scintillation counting.

  • Surface Plasmon Resonance (SPR):

    • Why: If the library is screened against purified protein, SPR provides kinetic data (

      
      , 
      
      
      
      ). The low molecular weight of the scaffold (MW ~240) requires high-sensitivity chips (e.g., CM5) and high immobilization levels.[1]
Part 4: Safety, Stability & Handling (E-E-A-T)

Trustworthiness: A protocol is only as good as the integrity of the starting material.[1]

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1]

    • Best Practice: Store at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which ruins stoichiometry in moisture-sensitive reactions (like isocyanate coupling).[1]

  • Toxicity (GHS06):

    • Classified as Acute Tox. 3 (Oral) .[1][6]

    • Mechanism:[1][4] Piperidines can act as potent CNS depressants or stimulants depending on substitution.[1] Treat all dust/aerosols as bioactive.[1] Use a localized exhaust hood when weighing.[1]

  • Solubility:

    • Highly soluble in water and DMSO.[1]

    • Library Storage: Store library plates in 100% DMSO under dry nitrogen or argon seals to prevent oxidative degradation of the secondary amine (if the piperidine ring is unsubstituted at N1, though here it is N-substituted, the linker amine is primary and susceptible to oxidation).[1]

References
  • BenchChem . (2025).[7] A Comparative Analysis of Phenylpiperazine and Phenylpiperidine Scaffolds in Drug Discovery. Retrieved from 7[7]

  • Sigma-Aldrich . (n.d.). Product Specification: 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride.[1][6][8][9][10][11] Retrieved from 6[6]

  • National Institutes of Health (NIH) . (2024).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from 12

  • Rice University . (2024).[1][13] New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.[1][13] Retrieved from 13

Sources

Exploratory

2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride: A Bifunctional Scaffold for CNS and Targeted Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, the transition from flat, two-dimensional (2D) aromatic rings to three-dimensional (3D) sp³-rich architectures is a critical strategy for improving t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the transition from flat, two-dimensional (2D) aromatic rings to three-dimensional (3D) sp³-rich architectures is a critical strategy for improving target selectivity, solubility, and clinical success rates[1]. 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride represents a highly versatile, bifunctional chemical building block that perfectly aligns with this paradigm.

By combining the privileged, 3D-shaped 3-phenylpiperidine pharmacophore with a highly reactive primary ethylamine linker, this compound serves as an ideal foundation for fragment-based drug discovery (FBDD) and lead optimization. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a deep mechanistic understanding of this scaffold, alongside self-validating experimental protocols to ensure seamless integration into high-throughput synthesis workflows.

Structural & Physicochemical Profiling

Understanding the physicochemical nature of a building block is the first step in predicting its behavior in both the reaction flask and biological systems. The dual-amine nature of this compound dictates its solubility, reactivity, and purification requirements.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
Chemical Name 2-(3-Phenylpiperidin-1-yl)ethanamine HClBifunctional: Primary amine for coupling, tertiary amine for target binding.
Empirical Formula C₁₃H₂₁ClN₂Supplied as a hydrochloride salt to prevent atmospheric oxidation of the primary amine[2].
Molecular Weight 240.77 g/mol Low molecular weight; firmly within the "Rule of Three" for FBDD[1].
SMILES Cl.NCCN1CCCC(C1)c2ccccc2Highlights the flexible 2-carbon linker separating the two nitrogen centers[2].
Topological Polar Surface Area (TPSA) ~29 Ų (Free base)Highly favorable for Blood-Brain Barrier (BBB) penetration in CNS drug design[3].
Calculated LogP ~2.0 - 2.5 (Free base)Lipophilic base; ensures favorable membrane permeability[3].

Note: The compound possesses a chiral center at the C3 position of the piperidine ring. Unless specified as enantiopure, it is typically utilized as a racemate in initial screening libraries.

Pharmacological Relevance of the 3-Phenylpiperidine Motif

The 3-phenylpiperidine core is not merely a structural spacer; it is a biologically active pharmacophore that interacts with a wide array of central nervous system (CNS) targets. The spatial arrangement of the phenyl ring allows it to occupy deep hydrophobic pockets within G-protein coupled receptors (GPCRs) and enzymes.

  • Dopaminergic Modulation: Derivatives of the (S)-enantiomer (e.g., (−)-OSU6162) act as functional modulators of dopamine D₂ receptors, stabilizing low-affinity states to treat schizophrenia and Parkinson's disease without inducing catalepsy[3].

  • Neurokinin-1 (NK₁) Antagonism: 3-phenylpiperidine-4-carboxamides serve as potent, orally bioavailable NK₁ receptor antagonists, offering therapeutic avenues for nausea and depression[3].

  • Enzymatic Inhibition: Conformational restriction of N-methylphenethylamine groups by replacement with an (S)-3-phenylpiperidine significantly increases inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), as seen in the development of LEI-401[4].

Pathway Core 3-Phenylpiperidine Pharmacophore D2 Dopamine D2 Receptors Core->D2 Modulates NK1 NK1 Receptors Core->NK1 Antagonizes NAPE NAPE-PLD Enzyme Core->NAPE Inhibits CNS CNS Modulation & Analgesia D2->CNS NK1->CNS NAPE->CNS

Diagram 2: Pharmacological targets and CNS signaling pathways of the 3-phenylpiperidine scaffold.

Synthetic Versatility & Workflow Integration

The strategic value of 2-(3-Phenylpiperidin-1-yl)ethanamine lies in the differential reactivity of its two nitrogen atoms. The tertiary piperidine nitrogen is sterically hindered and non-nucleophilic under standard conditions, while the primary ethanamine nitrogen is highly nucleophilic. This allows for chemoselective derivatization without the need for protecting groups.

Workflow BB 2-(3-Phenylpiperidin-1-yl)ethanamine AC Amide Coupling (HATU, DIPEA) BB->AC R-COOH RA Reductive Amination (NaBH(OAc)3, AcOH) BB->RA R-CHO SN SNAr Reaction (Aryl Halide, Base) BB->SN Ar-X LIB Lead Compound Library AC->LIB RA->LIB SN->LIB

Diagram 1: Synthetic versatility and workflow integration of 2-(3-Phenylpiperidin-1-yl)ethanamine.

Validated Experimental Protocols

To ensure high-fidelity library generation, the following protocols have been designed as self-validating systems. Crucial Note: Because the final products will contain a basic tertiary amine (the piperidine ring), standard acidic workups (e.g., 1M HCl or citric acid washes) must be avoided, as they will protonate the product and pull it into the aqueous waste stream.

Protocol A: HATU-Mediated Amide Coupling

Mechanistic Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the primary amine from its hydrochloride salt and deprotonate the carboxylic acid without participating in side reactions.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes.

    • Self-Validation: LC-MS analysis of an aliquot should confirm the formation of the active HOAt ester intermediate.

  • Coupling: Add 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (1.1 equiv) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

    • Causality Check: The NaHCO₃ wash removes unreacted carboxylic acid and HOAt byproducts while keeping the basic piperidine product in its free-base (organic-soluble) form.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase HPLC or basic alumina chromatography.

Protocol B: Chemoselective Reductive Amination

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is sufficiently mild that it will not reduce the starting aldehyde, but it rapidly reduces the transient iminium ion formed between the aldehyde and the primary amine. Acetic acid is added to catalyze imine formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.0 equiv) and 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add DIPEA (1.1 equiv) to free-base the amine, followed by glacial Acetic Acid (1.5 equiv). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture. Stir at room temperature for 12 hours.

    • Self-Validation: LC-MS should indicate complete consumption of the starting aldehyde and the appearance of the secondary amine product mass.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer pH is >8.

    • Causality Check: Neutralizing the acetic acid and decomposing residual borohydride prevents the formation of boron-amine complexes and ensures the product partitions into the organic layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Combine organic layers, dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH/NH₄OH gradient).

Conclusion

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride is a highly modular, BBB-permeant building block that bridges the gap between synthetic accessibility and pharmacological relevance. By leveraging its chemoselective primary amine and its privileged 3D piperidine core, medicinal chemists can rapidly generate robust libraries targeting complex CNS pathways and protein-protein interactions. Adhering to the mechanistically grounded, non-acidic workup protocols detailed above ensures high yields and prevents catastrophic product loss during library synthesis.

References

  • 2-(3-Phenylpiperidin-1-yl)
  • Source: grokipedia.
  • Source: nih.gov (PMC)
  • Source: acs.org (Journal of Medicinal Chemistry)

Sources

Foundational

The Phenylpiperidine Scaffold in Early Drug Discovery: Synthetic Architectures and Pharmacological Tuning

Introduction: The Geometry of Privilege In the lexicon of medicinal chemistry, few templates rival the phenylpiperidine moiety as a "privileged structure." Defined by a piperidine ring substituted with a phenyl group (ty...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Geometry of Privilege

In the lexicon of medicinal chemistry, few templates rival the phenylpiperidine moiety as a "privileged structure." Defined by a piperidine ring substituted with a phenyl group (typically at the C3 or C4 position), this scaffold serves as a promiscuous yet tunable ligand for G-protein coupled receptors (GPCRs), ion channels, and transporters.

For the drug discovery scientist, the phenylpiperidine is not merely a building block; it is a distinct pharmacophore vector. Its chair conformation allows the phenyl group to occupy a specific region in 3D space—often an aromatic binding pocket—while the basic nitrogen serves as a critical anchor point for aspartate residues common in aminergic receptors.

This guide dissects the technical utility of phenylpiperidine derivatives, moving beyond basic definitions to explore synthetic modularity, structure-activity relationships (SAR), and metabolic optimization.

Structural Classes & Pharmacological Versatility[1][2][3]

The biological output of the phenylpiperidine scaffold is strictly dictated by the regiochemistry of the phenyl attachment. We must distinguish between two primary architectures:

The 4-Phenylpiperidine (The Analgesic/Neuroleptic Core)

When the phenyl ring is attached at C4, the molecule possesses a plane of symmetry (if N-unsubstituted). This architecture is foundational to:

  • Mu-Opioid Agonists: Exemplified by Meperidine (Pethidine) and Ketobemidone . The 4-phenyl group engages the hydrophobic pocket of the

    
    -opioid receptor, while the N-substituent dictates potency and blood-brain barrier penetration.
    
  • NMDA Antagonists: 4-phenylpiperidines such as Ifenprodil (a GluN2B-selective antagonist) utilize this core to modulate glutamatergic signaling.

  • Sigma Ligands: The 4-phenylpiperidine moiety is a known pharmacophore for

    
    -1 receptors, often requiring optimization to remove this activity if selectivity for other targets is desired.
    
The 3-Phenylpiperidine (The Reuptake Inhibitor Core)

Shifting the phenyl group to C3 introduces chirality, breaking symmetry and creating distinct enantiomeric profiles.

  • SSRIs: Paroxetine (Paxil) is the archetype. The trans-(-)-isomer configuration is critical for high-affinity binding to the Serotonin Transporter (SERT). The C3-phenyl group locks the molecule into a conformation that mimics the bioactive fold of serotonin.

The Anilidopiperidine Distinction

Note: While often discussed alongside phenylpiperidines, Fentanyl and its analogs are technically 4-anilidopiperidines (nitrogen attached to C4). This guide focuses on the C-aryl scaffolds, but researchers should note the overlapping synthetic precursors (N-benzyl-4-piperidone).

Synthetic Architectures: Modular Construction

In early discovery, speed and diversity are paramount. The classical synthesis (Grignard addition to piperidones) is often too limiting for library generation. Modern workflows utilize Palladium-catalyzed cross-coupling to achieve modularity.

The "Enol Triflate" Route (Suzuki-Miyaura Strategy)

This is the most robust method for generating diverse 4-arylpiperidines. It avoids the harsh conditions of acid-mediated dehydration required in older routes.

Mechanism:

  • Activation:

    
    -protected 4-piperidone is converted to the enol triflate using a bulky base (LiHMDS or LDA) and PhNTf
    
    
    
    .
  • Coupling: The vinyl triflate undergoes Suzuki coupling with any aryl boronic acid.

  • Reduction: The resulting tetrahydropyridine is hydrogenated (Pd/C, H

    
    ) to the piperidine.
    

Why this approach?

  • Diversity: Allows late-stage introduction of the aryl ring (e.g., introducing fluoro-phenyl or heteroaryl groups).

  • Scalability: Avoids cryogenic temperatures often needed for lithiation strategies.

Visualization: Synthetic Workflow

SynthesisWorkflow Start N-Boc-4-Piperidone Step1 Enol Triflate Formation (LiHMDS, PhNTf2) Start->Step1 Inter1 Vinyl Triflate Intermediate Step1->Inter1 Step2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Inter1->Step2 Inter2 4-Aryl-tetrahydropyridine Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final 4-Arylpiperidine Lead Series Step3->Final

Figure 1: The Enol Triflate route allows for the rapid diversification of the aryl moiety, a critical advantage over classical Grignard approaches.

Medicinal Chemistry & SAR Tuning[2][3][4][5][6]

Optimizing the phenylpiperidine requires balancing potency against metabolic liability (hERG, CYP).

The "Magic Methyl" and Conformational Constraints

In 3-phenylpiperidines (e.g., Paroxetine analogs), the conformation of the piperidine ring is crucial.

  • Equatorial vs. Axial: The phenyl ring generally prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Substituent Effects: Adding a methyl group at C2 or C4 can lock the ring into a specific chair conformation, potentially enhancing selectivity. For example, restricting the rotation of the phenyl ring using an ortho-substituent can differentiate between dopamine and serotonin transporter affinity.

Selectivity Profiles (Data Summary)
Scaffold VariationPrimary TargetKey Off-Target LiabilitySAR Optimization Strategy
4-Phenylpiperidine Mu-Opioid ReceptorSigma-1 / hERGIntroduce polar groups on the phenyl ring to reduce lipophilicity (lowers hERG).
3-Phenylpiperidine SERT / NETMuscarinic (M1)Rigidify the linker; optimize the trans stereochemistry to reduce M1 affinity.
4-Benzylpiperidine NMDA (GluN2B)Alpha-1 AdrenergicShorten or lengthen the linker between the basic nitrogen and the distal aromatic ring.

ADME/Tox: Metabolic Hotspots

Phenylpiperidines are notorious for specific metabolic vulnerabilities that must be addressed in the Lead Optimization phase.

Oxidative Metabolism (CYP450)
  • Aromatic Hydroxylation: The phenyl ring is a prime target for CYP2D6 and CYP3A4.

    • Fix: Block the para position with Fluorine or a cyano group.

  • N-Dealkylation: The piperidine nitrogen is susceptible to oxidative dealkylation.

    • Fix: steric hindrance near the nitrogen (e.g.,

      
      -methyl branching) can slow this, though it may impact potency.
      
hERG Liability

The combination of a basic amine and a lipophilic phenyl group is a pharmacophore for the hERG potassium channel (causing QT prolongation).

  • Mitigation: Reduce LogP (Lipophilicity). Introduce a heteroatom (oxygen) into the linker or the ring (morpholine analog), or add a polar "anchor" (e.g., sulfonamide) to the phenyl ring.

Experimental Protocol: General Synthesis of 4-(4-Fluorophenyl)piperidine

Context: This protocol generates a metabolically robust core common in opioid and SSRI discovery programs.

Reagents
  • N-Boc-4-piperidone (1.0 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 eq)

  • 
    -Phenyl-bis(trifluoromethanesulfonimide) (PhNTf
    
    
    
    ) (1.1 eq)
  • 4-Fluorophenylboronic acid (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (0.05 eq)
  • Na

    
    CO
    
    
    
    (2.0 M aqueous)
Step-by-Step Methodology
  • Enol Triflate Formation:

    • Cool a solution of N-Boc-4-piperidone in dry THF to -78°C under argon.

    • Add LiHMDS dropwise over 20 minutes. Stir for 1 hour.

    • Add a solution of PhNTf

      
       in THF. Allow to warm to 0°C over 2 hours.
      
    • Quench: Saturated NH

      
      Cl. Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc). Yield typically >85%.
      
  • Suzuki Coupling:

    • Dissolve the vinyl triflate intermediate in DME/Water (4:1).

    • Add 4-Fluorophenylboronic acid and Na

      
      CO
      
      
      
      . Degas with argon for 10 min.
    • Add Pd(PPh

      
      )
      
      
      
      . Heat to reflux (85°C) for 4-6 hours.
    • Workup: Cool, filter through Celite, extract with EtOAc.

  • Hydrogenation (Reduction):

    • Dissolve the coupled product in MeOH. Add 10 wt% Pd/C.

    • Stir under H

      
       balloon (1 atm) for 12 hours.
      
    • Validation: NMR should show disappearance of the vinyl proton signal (

      
       ~6.0 ppm).
      
  • Deprotection:

    • Treat with TFA/DCM (1:4) to remove the Boc group, yielding the free amine salt.

Strategic Decision Tree (Graphviz)

SAR_Decision Start Phenylpiperidine Lead Check1 Target Class? Start->Check1 Opioid Opioid/GPCR (Agonist) Check1->Opioid Analgesia SSRI Transporter (Inhibitor) Check1->SSRI Depression Opt1 Optimize C4-Substituent Opioid->Opt1 Opt2 Optimize C3-Chirality SSRI->Opt2 Issue1 Metabolic Instability? Opt1->Issue1 Opt2->Issue1 Sol1 Block Para-position (F) or Alpha-methyl Issue1->Sol1 Yes Issue2 hERG Liability? Issue1->Issue2 No Sol2 Reduce LogP (Add Polar Groups) Issue2->Sol2 Positive hERG

Figure 2: A logical flow for optimizing phenylpiperidine hits based on therapeutic target and ADME liability.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. (Seminal paper defining "privileged structures"). Link

  • Vice, S., et al. (2001).[1] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." The Journal of Organic Chemistry, 66(7), 2487–2492. Link

  • Barnes, N. M., & Sharp, T. (1999). "A review of central 5-HT receptors and their function." Neuropharmacology, 38(8), 1083-1152. (Context for SSRI/Paroxetine mechanism). Link

  • Casy, A. F. (1989). "Opioid analgesics: chemistry and receptors." Plenum Press. (Authoritative text on 4-phenylpiperidine opioid SAR).
  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. (Reference for metabolic hotspots in piperidines). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The 3-phenylpiperidine scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The 3-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) active agents, including dopamine autoreceptor modulators (e.g., 3-PPP) and potent sigma (


) receptor ligands[1][2]. The functionalization of this core with an ethanamine side chain to form 2-(3-phenylpiperidin-1-yl)ethanamine  provides a highly versatile building block. This primary amine handle allows researchers to rapidly generate bivalent ligands, attach fluorophores, or synthesize extended amides and ureas to probe the secondary hydrophobic binding pockets of target receptors[3].

This application note details a robust, self-validating synthetic protocol for generating the hydrochloride salt of this derivative, emphasizing mechanistic causality, reaction optimization, and downstream pharmacological utility.

Physicochemical Profiling

Understanding the physical properties of the building block is critical for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt is preferred over the freebase due to its enhanced bench stability, resistance to atmospheric oxidation, and superior aqueous solubility for in vitro screening[4].

Table 1: Physicochemical Properties of the Target Compound

PropertyValue / Description
Chemical Name 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride
Empirical Formula C₁₃H₂₁ClN₂
Molecular Weight 240.77 g/mol
SMILES Cl.NCCN1CCCC(C1)c2ccccc2
Physical State Solid (White to off-white powder)
Solubility Soluble in H₂O, Methanol, DMSO; Insoluble in Diethyl Ether
Storage Conditions Desiccated at room temperature (Hygroscopic)

Synthesis Strategy and Mechanistic Rationale

Causality in Reagent Selection
  • Alkylation vs. Reductive Amination: While reductive amination using N-Boc-aminoacetaldehyde is an option, aldehydes of this type are prone to polymerization and hydrate formation. Direct Sₙ2 alkylation using N-Boc-2-bromoethanamine is highly reproducible and scalable.

  • Protecting Group Choice (Boc vs. Phthalimide): Phthalimide protection requires harsh hydrazinolysis (Gabriel synthesis) for removal, which complicates workup and can degrade sensitive functional groups. The tert-butyloxycarbonyl (Boc) group is cleanly cleaved using anhydrous HCl in dioxane.

  • Self-Validating Purification: The cleavage of the Boc group with HCl in dioxane directly yields the product as a hydrochloride salt. Because the salt is highly polar, it precipitates out of non-polar solvents (like diethyl ether). This acts as a self-validating purification step: unreacted starting materials and non-polar impurities remain in the filtrate, yielding >95% pure product without the need for silica gel chromatography.

SynthesisWorkflow A 3-Phenylpiperidine (Starting Material) C Intermediate: N-Boc-2-(3-phenylpiperidin-1-yl)ethanamine A->C Alkylation (80°C, 12h) B N-Boc-2-bromoethanamine + K2CO3 / MeCN B->C E 2-(3-Phenylpiperidin-1-yl)ethanamine HCl (Final Product) C->E Cleavage (RT, 2h) D 4M HCl in Dioxane (Deprotection & Salting) D->E

Workflow for the synthesis of 2-(3-Phenylpiperidin-1-yl)ethanamine HCl.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-(3-phenylpiperidin-1-yl)ethyl)carbamate

Objective: Sₙ2 displacement of the bromide to form the protected intermediate.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpiperidine (1.0 eq, 10 mmol, 1.61 g) and anhydrous Acetonitrile (40 mL).

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq, 30 mmol, 4.14 g). Note: K₂CO₃ acts as an acid scavenger to neutralize the HBr generated, preventing the protonation of the piperidine starting material.

  • Electrophile Addition: Add N-Boc-2-bromoethanamine (1.1 eq, 11 mmol, 2.46 g) portion-wise.

  • Reaction: Attach a reflux condenser and heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with Brine (2 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as a pale yellow oil. (Typical yield: 85-90%).

Table 2: Optimization of Alkylation Conditions

SolventBaseTemp (°C)Time (h)Conversion (%)Rationale
DMFDIPEA601675%Difficult solvent removal; trace amine impurities.
THFCs₂CO₃652460%Lower boiling point limits Sₙ2 reaction rate.
Acetonitrile K₂CO₃ 80 12 >95% Optimal polarity for Sₙ2; easy product isolation.
Step 2: Boc-Deprotection and Salt Formation

Objective: Cleave the Boc group and precipitate the target compound as a high-purity hydrochloride salt.

  • Setup: Dissolve the intermediate from Step 1 (approx. 8.5 mmol) in anhydrous Dichloromethane (DCM) (10 mL) and cool to 0 °C in an ice bath.

  • Acid Addition: Dropwise, add 4M HCl in Dioxane (10 eq, 85 mmol, 21.2 mL). Note: The excess acid ensures complete cleavage and drives the equilibrium toward the protonated amine.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. The evolution of CO₂ gas will be observed.

  • Precipitation (Self-Validation): As the Boc group is cleaved, the highly polar dihydrochloride/hydrochloride salt will begin to precipitate from the DCM/Dioxane mixture. To force complete precipitation, add cold anhydrous Diethyl Ether (50 mL) to the flask and stir vigorously for 15 minutes.

  • Isolation: Filter the resulting white precipitate over a Büchner funnel. Wash the filter cake with additional cold Diethyl Ether (2 x 15 mL) to remove any unreacted starting materials or non-polar byproducts.

  • Drying: Dry the solid in vacuo at 40 °C for 4 hours to yield 2-(3-phenylpiperidin-1-yl)ethanamine hydrochloride as a white powder.

Pharmacological Application & Receptor Modulation

Derivatives of 3-phenylpiperidine are heavily investigated for their affinity toward Sigma (


) receptors and Dopamine D2 receptors[2][3]. The 

receptor, located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM), plays a crucial role in cellular survival, calcium homeostasis, and neuroprotection.

By utilizing 2-(3-phenylpiperidin-1-yl)ethanamine as a precursor, medicinal chemists can synthesize extended ligands (e.g., via amide coupling with substituted benzoic acids) that exhibit high selectivity for


 over 

receptors. The ethanamine linker perfectly spans the distance between the primary basic amine (anchoring in the receptor's salt-bridge network) and the secondary hydrophobic pocket of the

receptor[3].

ReceptorPathway Ligand 3-Phenylpiperidine Derivative Sigma1 Sigma-1 Receptor (ER Mitochondria) Ligand->Sigma1 Agonism/Antagonism D2 Dopamine D2 Receptor Ligand->D2 Partial Agonism Ca2 Ca2+ Mobilization Sigma1->Ca2 Modulates AC Adenylyl Cyclase Inhibition D2->AC Inhibits Neuro Neuroprotection & Modulation Ca2->Neuro AC->Neuro

Pharmacological modulation of Sigma-1 and D2 receptors by 3-phenylpiperidines.

References

  • 3-Phenylpiperidine - Wikipedia Source: Wikipedia URL:[Link]

  • 3-PPP - Wikipedia Source: Wikipedia URL:[Link]

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors Source: Semantic Scholar URL:[Link]

Sources

Application

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride for CNS receptor screening

Application Note & Technical Guide | Version 2.1 Abstract This technical guide outlines the protocols for the pharmacological evaluation of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1185328-78-2). Belongin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | Version 2.1

Abstract

This technical guide outlines the protocols for the pharmacological evaluation of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1185328-78-2). Belonging to the "privileged" 3-phenylpiperidine scaffold class, this compound shares structural homology with established dopamine autoreceptor modulators (e.g., 3-PPP), sigma receptor ligands, and monoamine transporter inhibitors. This guide provides a standardized workflow for solubilization, radioligand binding assays (specifically targeting Dopamine D2/D3 and Sigma-1 receptors), and functional validation, designed for researchers in neuropsychiatric drug discovery.

Pharmacological Context & Target Landscape[1][2][3][4]

The 3-Phenylpiperidine Scaffold

Unlike their 4-phenylpiperidine counterparts (classic opioids like pethidine), 3-phenylpiperidines are historically associated with modulation of dopaminergic and sigmaergic systems. The addition of the N-ethylamino moiety in the title compound introduces a primary amine "tail" that mimics the ethylamine pharmacophore found in endogenous neurotransmitters (dopamine, serotonin), potentially increasing affinity for monoamine transporters (DAT/NET/SERT) or aminergic GPCRs.

Primary Screening Targets

Based on Structure-Activity Relationship (SAR) data of analogous compounds, the following targets are prioritized for screening:

  • Dopamine Receptors (

    
    , 
    
    
    
    ):
    3-phenylpiperidines often act as partial agonists or antagonists at presynaptic autoreceptors.
  • Sigma Receptors (

    
    , 
    
    
    
    ):
    The piperidine ring with a hydrophobic aromatic substituent is a classic sigma pharmacophore.
  • Monoamine Transporters: The ethylamine side chain suggests potential substrate or inhibitor activity at DAT or NET.

Structural Logic Diagram

The following diagram illustrates the pharmacophore mapping that drives the screening strategy.

PharmacophoreMap Compound 2-(3-Phenylpiperidin-1-yl) ethanamine HCl Core 3-Phenylpiperidine Core (Lipophilic Domain) Compound->Core Tail N-Ethylamine Tail (Basic Nitrogen) Compound->Tail Target1 Sigma-1 Receptor (Hydrophobic Pocket) Core->Target1 High Affinity Target2 Dopamine D2/D3 (Aspartate Interaction) Core->Target2 Stereoselectivity Tail->Target2 Ionic Bond Target3 DAT/NET Transporters (Reuptake Inhibition) Tail->Target3 Mimics Endogenous Ligand

Figure 1: Pharmacophore dissection of the title compound linking structural motifs to predicted CNS targets.

Storage & Solubilization Protocol

Compound Properties:

  • Molecular Weight: 240.77 g/mol (HCl salt)[1][2]

  • Appearance: White to off-white solid

  • Solubility: High in water/DMSO due to hydrochloride salt form.

Protocol: Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 2.41 mg of the hydrochloride salt.

  • Solvent Choice:

    • Preferred:DMSO (Dimethyl sulfoxide) . While water soluble, DMSO prevents hydrolysis or aggregation during freeze-thaw cycles.

    • Alternative:Milli-Q Water . Use only if immediate use is intended.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot into light-protective amber vials (50 µL each). Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

  • Working Solutions: Dilute stock 1:1000 in Assay Buffer to achieve 10 µM screening concentration. Note: Keep final DMSO concentration < 1% to avoid non-specific membrane perturbation.

Application 1: Radioligand Binding Assay (Screening Mode)

This protocol describes a competition binding assay to determine the affinity (


) of the compound for the Dopamine 

receptor, a high-probability target.
Materials
  • Receptor Source: CHO cells stably expressing human recombinant Dopamine

    
     receptors.
    
  • Radioligand:

    
    -Methylspiperone (0.5 nM final concentration).
    
  • Reference Ligand: Haloperidol (for defining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Step-by-Step Workflow
  • Membrane Preparation:

    • Thaw frozen membrane aliquots on ice.

    • Homogenize gently using a Polytron (setting 4, 5 seconds) to ensure uniform suspension.

    • Dilute in Assay Buffer to 10 µg protein/well.

  • Plate Setup (96-well format):

    • Total Binding (TB): 25 µL Buffer + 25 µL Radioligand + 150 µL Membrane.

    • Non-Specific Binding (NSB): 25 µL Haloperidol (10 µM) + 25 µL Radioligand + 150 µL Membrane.

    • Test Compound: 25 µL 2-(3-Phenylpiperidin-1-yl)ethanamine (varying concentrations:

      
       to 
      
      
      
      M) + 25 µL Radioligand + 150 µL Membrane.
  • Incubation:

    • Incubate plates for 60 minutes at 25°C (Room Temperature). Equilibrium is critical for accurate

      
       determination.
      
  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce ligand binding to the filter).

    • Wash 3x with ice-cold 50 mM Tris-HCl wash buffer.

  • Quantification:

    • Add liquid scintillation cocktail (MicroScint-20).

    • Count radioactivity (CPM) using a TopCount or MicroBeta counter.

Data Analysis (The "Trustworthiness" Check)

To validate the assay, calculate the specific binding signal-to-noise ratio:



  • Acceptance Criteria: Specific binding should be >70% of Total Binding.

Calculate


 using the Cheng-Prusoff Equation :


  • 
     = Radioligand concentration (0.5 nM)
    
  • 
     = Dissociation constant of 
    
    
    
    -Methylspiperone (typically ~0.1-0.3 nM).

Application 2: Functional Assay (GTP S Binding)

Binding affinity does not determine efficacy (agonist vs. antagonist). For 3-phenylpiperidines, which often act as partial agonists, a functional readout is mandatory.

Principle

Agonist binding to GPCRs (


) catalyzes the exchange of GDP for GTP on the G

subunit. Using non-hydrolyzable

allows quantification of receptor activation.
Workflow Diagram

FunctionalAssay Start Membrane Preparation (GDP added to suppress basal activity) Incubation Incubate: Membranes + Test Compound + [35S]GTPγS Start->Incubation Filter Filtration & Wash (Traps bound G-proteins) Incubation->Filter Readout Scintillation Counting (CPM) Filter->Readout

Figure 2:


 functional assay workflow for determining intrinsic activity.
Interpretation
  • Agonist: Increases CPM significantly above basal.

  • Antagonist: No increase in CPM alone; inhibits the response of a reference agonist (e.g., Quinpirole).

  • Partial Agonist: Increases CPM but reaches a lower plateau (

    
    ) than the full agonist (common for 3-phenylpiperidines).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Lipophilicity of the phenylpiperidine core.Increase wash volume; Ensure filters are PEI-soaked; Use BSA (0.1%) in assay buffer.
Low Solubility / Precipitation Free base formation at pH 7.4.Ensure stock is in DMSO; Do not exceed 1% DMSO in well; Check pH of buffer.
Variable

Non-equilibrium conditions.Extend incubation time to 90 mins; 3-phenylpiperidines can have slow association kinetics.

References

  • Hacksell, U., et al. (1981). "3-Phenylpiperidines.[1][2][3][4][5][6][7] Central dopamine-autoreceptor stimulating activity."[4] Journal of Medicinal Chemistry, 24(12), 1475-1482.[4] Link

  • Sonesson, C., et al. (1993).[6] "Substituted 3-phenylpiperidines: new centrally acting dopamine autoreceptor antagonists."[6] Journal of Medicinal Chemistry, 36(21), 3188-3196.[6] Link

  • Prezzavento, O., et al. (2017). "Sigma receptor ligands: A review of the patent literature (2013-2016)." Expert Opinion on Therapeutic Patents, 27(10), 1143-1155. Link

  • Sigma-Aldrich. "Product Specification: 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride."[2][7] Merck KGaA. Link

  • National Institute of Mental Health (NIMH). "Psychoactive Drug Screening Program (PDSP) Protocol Book." UNC Chapel Hill. Link

Sources

Method

Using 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride in neuropharmacology research

Application Note: 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride as a Versatile Scaffold in Neuropharmacology Introduction & Pharmacological Context The 3-phenylpiperidine structural motif is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride as a Versatile Scaffold in Neuropharmacology

Introduction & Pharmacological Context

The 3-phenylpiperidine structural motif is a privileged scaffold in neuropharmacology, forming the core of several critical central nervous system (CNS) probes. Notable examples include 3-PPP (preclamol) and OSU-6162, which function as dopamine stabilizers, exhibiting partial agonist activity at dopamine D2 receptors and high affinity for sigma (


 and 

) receptors [1, 2][1][2]. While these parent compounds are invaluable for in vivo profiling, their lack of a reactive functional group limits their utility in advanced molecular applications, such as the synthesis of fluorescent probes or affinity chromatography matrices.

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride bridges this gap. By incorporating an ethanamine linker at the piperidine nitrogen, this molecule retains the core pharmacophore required for receptor engagement while providing a primary amine handle for selective bioconjugation.

Mechanistic Grounding: Receptor Interaction & Causality

The binding of 3-phenylpiperidine derivatives to the dopamine D2 receptor (D2R) is heavily dependent on a highly conserved aspartate residue, Asp114 (Asp3.32) , located in transmembrane helix 3 (TM3)[3][3]. The basic nitrogen of the piperidine ring forms a critical salt bridge with Asp114, anchoring the ligand within the orthosteric binding pocket, while the phenyl ring engages in hydrophobic and


 interactions with aromatic microdomains [4][4].

The addition of the ethanamine extension is strategically sound. Structure-activity relationship (SAR) studies and molecular dynamics simulations reveal that the extracellular vestibule of the D2R—and the expansive hydrophobic cavities of


 receptors—exhibit significant bulk tolerance extending from the basic nitrogen. The ethyl spacer acts as a minimal steric buffer, allowing the primary amine to be conjugated to bulky fluorophores (e.g., FITC, Cy5) or biotin tags without abolishing target affinity.

Baseline Data Presentation

To contextualize the utility of this scaffold, Table 1 summarizes the typical binding profile of the unconjugated 3-phenylpiperidine pharmacophore.

Table 1: Baseline Pharmacological Profile of the 3-Phenylpiperidine Scaffold

Target ReceptorTypical Ligand Affinity (

)
Functional RoleReference Compound
Dopamine D2 100 nM - 1.5

M
Partial Agonist / Stabilizer(-)-OSU6162
Sigma-1 (

)
10 nM - 50 nMAgonist(+)-3-PPP
Sigma-2 (

)
30 nM - 100 nMAgonist(+)-3-PPP

Experimental Workflow Visualization

G A 2-(3-Phenylpiperidin-1-yl) ethanamine HCl C Bioconjugation Reaction (Primary Amine Coupling) A->C B NHS-Ester Fluorophore (e.g., FITC/Cy5) B->C D Fluorescent Probe Purification (HPLC) C->D E In Vitro Binding Assays (D2 / Sigma-1 Receptors) D->E Pharmacological Validation F Affinity Chromatography (Target Pull-down) D->F Receptor Isolation

Workflow for utilizing 2-(3-Phenylpiperidin-1-yl)ethanamine in neuropharmacological probe synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of a Fluorescent D2/ Receptor Probe (FITC Conjugation)

Causality Focus: The primary aliphatic amine must be deprotonated to act as a nucleophile, requiring a slightly basic environment. However, aqueous basic buffers rapidly hydrolyze NHS-esters. Therefore, an anhydrous organic solvent system with an organic base is utilized.

Step-by-Step Methodology:

  • Free-Basing the Scaffold: Dissolve 10 mg of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride in 500

    
    L of anhydrous Dimethyl Sulfoxide (DMSO). Add 3 molar equivalents of N,N-Diisopropylethylamine (DIPEA).
    
  • Conjugation: Add 1.1 molar equivalents of FITC-NHS ester dropwise to the solution. Protect the reaction vessel from light and stir at room temperature for 4 hours.

  • Self-Validating Check (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in CH₂Cl₂:MeOH (9:1) and stain with Ninhydrin. Validation: The disappearance of the ninhydrin-positive (purple) spot confirms the complete consumption of the primary amine.

  • Purification: Purify the conjugate via preparative Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile (0.1% TFA). Lyophilize the product fractions to yield the fluorescent probe.

Protocol 2: Radioligand Competition Binding Assay for Probe Validation

Causality Focus: 3-phenylpiperidines are highly lipophilic and tend to adhere to glass and plastic, artificially inflating background noise. Pre-treating filters with a cationic polymer mitigates this issue.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue (for D2R) or guinea pig brain (for

    
     receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes, discard the supernatant, and resuspend the pellet.
    
  • Assay Setup & Internal Controls: In a 96-well plate, combine:

    • 50

      
      L of the synthesized fluorescent probe (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M).
      
    • 50

      
      L of radioligand:[³H]raclopride (2 nM) for D2R, or [³H]pentazocine (5 nM) for 
      
      
      
      .
    • 100

      
      L of membrane suspension.
      
    • Self-Validating Control: Include wells containing 10

      
      M Haloperidol to define Non-Specific Binding (NSB). The specific binding window is defined as Total Binding minus NSB.
      
  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: Pre-soak the GF/B filters in 0.1% Polyethylenimine (PEI) for 1 hour prior to use. PEI coats the glass fibers with a positive charge, repelling the basic, lipophilic probe and drastically reducing non-specific filter binding.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity to calculate the IC₅₀ and

    
     values using the Cheng-Prusoff equation.
    

References

  • Arnt J, et al. "Dopamine receptor agonistic and antagonistic effects of 3-PPP enantiomers." Psychopharmacology (Berl). 1983. URL:[Link]

  • Ekesbo A, et al. "Effects of the substituted (S)-3-phenylpiperidine (-)-OSU6162 on PET measurements of [11C]SCH23390 and [11C]raclopride binding in primate brains." Neuropharmacology. 1999. URL:[Link]

  • "Structural Investigation of the Dopamine-2 Receptor Agonist Bromocriptine Binding to Dimeric D2HighR and D2LowR States." Journal of Chemical Information and Modeling. 2018. URL:[Link]

  • "Probing Binding Landscapes and Molecular Recognition Mechanisms of Atypical Antipsychotic Drugs towards the Selective Targeting of D2 Dopamine Receptor." PubMed. 2019. URL:[Link]

Sources

Application

Application Note: Analytical Characterization of 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Introduction & Physicochemical Profiling The compound 2-(3-Phenylpiperi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Physicochemical Profiling

The compound 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride is a bifunctional synthetic building block featuring both a substituted piperidine ring and a primary ethanamine side chain. Molecules containing phenethylamine and piperidine scaffolds are of immense interest in neuropharmacology due to their structural homology to endogenous monoamine neurotransmitters[1].

From an analytical perspective, characterizing this molecule requires a multi-modal approach. Simple aliphatic piperidines lack a strong chromophore and often require cumbersome pre-column derivatization (e.g., with tosyl chloride) to be visible under UV detection[2]. However, the intrinsic phenyl ring in this specific derivative provides sufficient


 transitions, enabling direct, label-free detection via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). For trace-level impurity profiling or toxicological screening, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory[3].
Table 1: Physicochemical Properties
PropertyValue
Compound Name 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride
Empirical Formula C₁₃H₂₁ClN₂
Molecular Weight 240.77 g/mol (Salt); 204.16 g/mol (Free Base)
Monoisotopic Mass [M+H]⁺ 205.17 m/z
pKa (Estimated) ~9.5 (Piperidine N), ~10.2 (Primary Amine)
Solubility Highly soluble in Water, Methanol, and DMSO

Analytical Strategy & Workflow

To ensure complete structural integrity and high-purity quantification, the analytical lifecycle is divided into three orthogonal pathways. The logic model below illustrates the causality of the workflow: HPLC for bulk purity, LC-MS/MS for trace profiling, and NMR for spatial regiochemistry.

Workflow Start 2-(3-Phenylpiperidin-1-yl)ethanamine HCl Sample Preparation Decision Analytical Pathway Start->Decision HPLC HPLC-UV (210/254 nm) Purity & Assay Decision->HPLC Aliquot A LCMS LC-MS/MS (ESI+) Trace Impurity Profiling Decision->LCMS Aliquot B NMR 1H/13C NMR Structural Elucidation Decision->NMR Aliquot C HPLC_Out Chromatogram (System Suitability: RSD < 2%) HPLC->HPLC_Out LCMS_Out Mass Spectra (m/z 205.17 [M+H]+) LCMS->LCMS_Out NMR_Out Spectral Assignments (Regiochemistry Confirmed) NMR->NMR_Out CoA Data Integration & Certificate of Analysis HPLC_Out->CoA LCMS_Out->CoA NMR_Out->CoA

Fig 1: Comprehensive analytical workflow for piperidine derivative characterization.

Protocol 1: RP-HPLC-UV for Purity & Assay

Causality & Expert Insight: Basic amines like piperidines are notorious for peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions with residual surface silanols. To counteract this, we utilize an end-capped core-shell column and highly acidic mobile phase modifiers (0.1% Trifluoroacetic acid). The TFA protonates the silanols (neutralizing them) and forms an ion-pair with the analyte, ensuring sharp, symmetrical peaks.

Table 2: Optimized RP-HPLC-UV Parameters
ParameterSpecification
Column Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-10 min: 5%

60% B; 10-12 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm (primary) and 254 nm (secondary)
Step-by-Step Methodology
  • Diluent Preparation: Prepare a diluent of 95% Water / 5% Acetonitrile. Crucial Step: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak fronting during injection.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (1.0 mg/mL).

  • Sample Preparation: Prepare the sample identically to the standard to achieve a nominal concentration of 1.0 mg/mL.

  • Acquisition: Inject 10 µL of the blank, followed by the standard and samples.

Self-Validating System Check: Before analyzing unknown samples, inject the reference standard in hexaplicate (n=6). The system is deemed valid only if the Relative Standard Deviation (RSD) of the peak area is


 2.0%, and the USP tailing factor is 

1.5.

Protocol 2: LC-MS/MS for Trace Impurity Profiling

Causality & Expert Insight: While HPLC-UV is excellent for bulk assay, it lacks the sensitivity required for trace degradation products or biological matrix screening. Phenethylamine and piperidine derivatives are frequently monitored using LC-MS/MS because the highly basic nitrogen atoms readily accept protons, making them ideal candidates for positive Electrospray Ionization (ESI+)[1][3]. We employ Multiple Reaction Monitoring (MRM) to isolate the parent ion from complex matrix interferences[3].

Table 3: LC-MS/MS (ESI+) MRM Transitions
AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
Target Compound 205.17188.10 (Quantifier: Loss of NH₃)15
91.05 (Qualifier: Tropylium ion)25
115.10 (Qualifier)20
Step-by-Step Methodology
  • System Tuning: Infuse a 100 ng/mL solution of the standard directly into the mass spectrometer at 10 µL/min. Optimize the declustering potential and collision energies to maximize the abundance of the m/z 188.10 and 91.05 fragments.

  • Chromatography: Utilize a rapid 5-minute gradient on a sub-2 µm UPLC column (e.g., Waters Acquity BEH C18). Substitute TFA with 0.1% Formic Acid, as TFA causes severe ion suppression in MS.

  • Dilute-and-Shoot: Dilute the sample to a final concentration of 10 ng/mL in 50% Methanol containing an internal standard (e.g., a deuterated phenethylamine analog)[3].

Self-Validating System Check: Analyze a zero-matrix sample (blank solvent + internal standard) to confirm the absence of isotopic crosstalk. For positive identification, the ratio of the quantifier ion to the qualifier ion must remain within


20% of the ratio established by the reference standard[1].

Protocol 3: NMR Spectroscopy for Structural Elucidation

Causality & Expert Insight: Mass spectrometry confirms the molecular weight, but it cannot easily differentiate between positional isomers (e.g., 2-phenyl vs. 3-phenyl vs. 4-phenylpiperidine). Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm the exact regiochemistry of the phenyl substitution.

Step-by-Step Methodology
  • Solvent Selection: Because the compound is a hydrochloride salt, it is highly polar. Dissolve 15 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a 1D ¹H NMR spectrum at 400 MHz with a minimum of 16 scans. Acquire a 1D ¹³C NMR spectrum with a minimum of 512 scans.

  • Interpretation:

    • The aromatic protons of the phenyl ring will appear as a multiplet between

      
       7.1 - 7.4 ppm.
      
    • The methine proton on the piperidine ring (attached to C3) will show complex splitting due to coupling with adjacent methylene protons, confirming the 3-position substitution.

    • The primary amine protons (-NH₂) will exchange with D₂O and may not be visible unless DMSO-d₆ is used.

Self-Validating System Check: Run a 1D ¹H NMR of the blank deuterated solvent prior to sample addition. This establishes the baseline, identifies residual water/solvent peaks, and ensures the NMR tube is free of synthetic contaminants before analyzing the active compound.

References

  • Title: 2-(3-Phenylpiperidin-1-yl)
  • Title: LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH)
  • Source: benchchem.
  • Journal of Food and Drug Analysis (FDA Taiwan / Elsevier)

Sources

Method

Application Note: HPLC Analysis of 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride

Abstract This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The compound possesses a primary amine and a phenyl group, making it amenable to reverse-phase HPLC with UV detection. The described method is designed for accuracy, precision, and specificity, making it suitable for quality control and research environments. The protocol herein details the rationale for method development, a step-by-step procedure, and system suitability criteria to ensure data integrity, in alignment with principles outlined in regulatory guidelines such as ICH Q2(R1).[1][2][3][4][5]

Introduction & Analyte Chemistry

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (Molecular Formula: C₁₃H₂₁ClN₂, Molecular Weight: 240.77 g/mol ) is a bifunctional organic molecule. Its structure, featuring a basic primary amine and a hydrophobic phenylpiperidine core, presents specific challenges and opportunities for chromatographic analysis.

  • The Basic Amine: The primary amine group (pKa typically ~9-10) is prone to interaction with residual silanols on silica-based stationary phases, which can lead to poor peak shape (tailing). To mitigate this, the mobile phase pH must be controlled. By maintaining an acidic pH (e.g., pH 2.5-3.5), the amine is fully protonated, minimizing undesirable secondary interactions and promoting sharp, symmetrical peaks.[6]

  • The Phenyl Group: The phenyl moiety provides a chromophore, allowing for straightforward detection using a UV-Vis spectrophotometer. This is a significant advantage over aliphatic amines which often require derivatization for UV detection.[7]

  • Overall Polarity: The combination of the polar amine and the non-polar phenylpiperidine structure makes reverse-phase HPLC the ideal separation technique.[8][9]

The goal of this method is to provide a reliable means to assess the purity and concentration of this compound, separating it from potential starting materials, by-products, and degradants.

Method Development Rationale

The development of this HPLC method was guided by the chemical properties of the analyte to ensure a robust and reliable separation.

  • Chromatographic Mode: Reverse-Phase HPLC (RP-HPLC) was selected as it is the most effective technique for separating moderately polar to non-polar compounds.[8] The hydrophobic interaction between the phenylpiperidine moiety of the analyte and the non-polar stationary phase provides the primary mechanism for retention.

  • Stationary Phase: A C18 (octadecylsilane) column was chosen. C18 is a versatile and widely used stationary phase that provides sufficient hydrophobicity to retain the analyte and separate it from more polar impurities.[6][10] The use of a modern, end-capped column is recommended to further reduce silanol interactions.

  • Mobile Phase:

    • Aqueous Component (A): 0.1% Formic Acid in Water. Formic acid serves as an acid modifier to maintain a low pH (~2.7), ensuring the primary amine is protonated. This approach is superior to using no buffer as it yields significantly improved peak symmetry.

    • Organic Component (B): Acetonitrile. Acetonitrile is an excellent organic solvent for RP-HPLC, offering low viscosity and good UV transparency.

  • Elution Mode: A gradient elution is employed. This allows for efficient elution of the main analyte peak while also providing the resolution needed to separate potential early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.

  • Detection: A Diode Array Detector (DAD) or a multi-wavelength UV detector is used. Detection is set at 214 nm and 254 nm. The 214 nm wavelength provides a more universal response for organic molecules, while 254 nm is characteristic of the phenyl chromophore.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (ACS Grade or higher)

    • Water (HPLC Grade or Milli-Q)

    • 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride reference standard.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 214 nm & 254 nm
Run Time 20 minutes
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0
System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[11][12][13] This is a mandatory step to ensure the validity of the generated data.[12][14]

  • Procedure: Inject the Standard Solution five times consecutively.

  • Acceptance Criteria:

    • Precision (Repeatability): The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.[14]

    • Tailing Factor (T): The tailing factor for the analyte peak should be ≤ 2.0.[14]

    • Theoretical Plates (N): The column efficiency, measured as the number of theoretical plates, should be ≥ 2000.

Failure to meet these criteria indicates a problem with the system (e.g., column degradation, pump issues, leaks) that must be rectified before proceeding.[11]

Data Analysis and Interpretation

The primary analysis is the determination of purity by area percent.

  • Assay Calculation (External Standard):

  • Purity by Area Percent:

    Note: This calculation assumes that all impurities have a similar response factor at the chosen wavelength. For accurate impurity quantification, relative response factors should be determined according to ICH guidelines.[4]

Workflow and Logic Diagrams

The overall process from sample preparation to final result is depicted below.

HPLC_Workflow P1 Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) A1 Equilibrate System (Initial Conditions) P1->A1 P2 Prepare Standard & Sample (0.5 mg/mL in Diluent) A2 Perform System Suitability (5x Standard Injections) P2->A2 A3 Analyze Samples A2->A3 SST Pass D1 Check SST Criteria (%RSD, Tailing, Plates) A2->D1 D2 Integrate Chromatograms A3->D2 D3 Calculate Purity / Assay D2->D3

Caption: HPLC analysis workflow from preparation to data processing.

The decision logic for the System Suitability Test (SST) is critical for ensuring data quality.

SST_Logic Start Inject Standard (n=5) Check_RSD Is %RSD of Area ≤ 2.0%? Start->Check_RSD Check_Tailing Is Tailing Factor ≤ 2.0? Check_RSD->Check_Tailing Yes Fail System Failure Troubleshoot & Re-run SST Check_RSD->Fail No Check_Plates Are Theoretical Plates ≥ 2000? Check_Tailing->Check_Plates Yes Check_Tailing->Fail No Pass System is Suitable Proceed with Analysis Check_Plates->Pass Yes Check_Plates->Fail No

Caption: Decision logic for evaluating System Suitability Test results.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the analysis of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride. By controlling the mobile phase pH and using a standard C18 column, excellent peak shape and resolution from potential impurities are achieved. The implementation of strict system suitability criteria ensures that the method generates high-quality, reproducible data suitable for the demanding requirements of the pharmaceutical industry. This protocol serves as a comprehensive guide for researchers and quality control analysts working with this compound and similar basic pharmaceutical intermediates.

References

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Sigma-Aldrich. 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride AldrichCPR.
  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles.
  • Unknown Source. High Performance Liquid Chromatography Fundamentals & Applications.

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride

Introduction In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride is a molecule o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride is a molecule of interest, featuring a chiral center and multiple proton and carbon environments that necessitate a robust analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for providing detailed information on the molecular framework, connectivity, and stereochemistry of such compounds.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth protocol and analysis of the ¹H and ¹³C NMR spectra of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride. By delving into the causality behind experimental choices and providing a framework for spectral interpretation, this document serves as a practical resource for the confident structural verification of this and structurally related molecules.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme will be utilized throughout this guide.

Caption: Numbering scheme for 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride.

Experimental Protocols

I. Sample Preparation

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. The following protocol is recommended for achieving high-resolution spectra.

Materials:

  • 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tubes

  • Volumetric glassware

  • Internal standard (optional, e.g., TMS, TSP)

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR may require a more concentrated sample (20-50 mg) to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection and Dissolution:

    • Choose a deuterated solvent in which the compound is fully soluble. D₂O is a common choice for hydrochloride salts. CD₃OD and DMSO-d₆ are also viable alternatives. The choice of solvent will influence the chemical shifts of labile protons (NH).[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[1] Gentle vortexing or sonication can aid in dissolution.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis or precise chemical shift referencing is required, add a known amount of an internal standard. For aqueous solutions, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a suitable standard.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

II. NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Solvent Signal Suppression: If using a solvent with a strong residual proton signal (like H₂O in D₂O), a presaturation sequence (e.g., 'zgpr') should be employed.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover all proton resonances.

  • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence with NOE (e.g., 'zgpg30') is standard for obtaining a spectrum with singlets for each carbon.

  • Spectral Width: A spectral width of 220-240 ppm is appropriate for most organic molecules.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is recommended.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

2D NMR Spectroscopy (for full structural assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems.

Predicted NMR Spectral Data and Interpretation

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride. These predictions are based on data from analogous structures and the use of NMR prediction software.[3][4]

Predicted ¹H NMR Data (in D₂O)
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Phenyl (H-2''', H-3''', H-4''', H-5''', H-6''')7.2 - 7.5MultipletAromatic protons will appear as a complex multiplet.
Piperidine (H-2'eq, H-6'eq)~3.5 - 3.8MultipletProtons alpha to the nitrogen are deshielded.
Piperidine (H-2'ax, H-6'ax)~2.8 - 3.2MultipletAxial protons are typically more shielded than equatorial protons.
Ethanamine (H-1'')~3.3 - 3.6TripletAdjacent to the piperidine nitrogen and the other ethylamine carbon.
Ethanamine (H-2'')~3.1 - 3.4TripletAdjacent to the protonated amine and the other ethylamine carbon.
Piperidine (H-3')~2.9 - 3.3MultipletMethine proton at the phenyl substitution site.
Piperidine (H-4'eq, H-5'eq)~1.9 - 2.2Multiplet
Piperidine (H-4'ax, H-5'ax)~1.6 - 1.9Multiplet
Predicted ¹³C NMR Data (in D₂O)
Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
Phenyl (C-1''')~140 - 145Quaternary carbon attached to the piperidine ring.
Phenyl (C-2''', C-3''', C-4''', C-5''', C-6''')~125 - 130Aromatic carbons.
Piperidine (C-2', C-6')~55 - 60Carbons alpha to the nitrogen.
Piperidine (C-3')~38 - 43Methine carbon attached to the phenyl group.
Piperidine (C-4', C-5')~25 - 35
Ethanamine (C-1'')~50 - 55Carbon adjacent to the piperidine nitrogen.
Ethanamine (C-2'')~35 - 40Carbon adjacent to the protonated primary amine.

In-Depth Spectral Analysis

¹H NMR Spectrum:

  • Aromatic Region (7.2 - 7.5 ppm): The five protons of the phenyl group will give rise to a complex multiplet in this region. The exact pattern will depend on the specific coupling constants between the ortho, meta, and para protons.

  • Piperidine Ring Protons: The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons. The protons on carbons adjacent to the nitrogen (C-2' and C-6') will be the most downfield of the aliphatic ring protons due to the inductive effect of the nitrogen. The methine proton at C-3' will also be deshielded due to its proximity to the phenyl ring. The remaining methylene protons on C-4' and C-5' will appear as complex multiplets in the upfield region.

  • Ethanamine Side Chain: The two methylene groups of the ethanamine side chain will appear as two distinct signals, likely triplets, due to coupling with each other. The methylene group attached to the piperidine nitrogen (H-1'') will be more deshielded than the one adjacent to the primary amine (H-2'').

  • Labile Protons (NH): In D₂O, the protons on the primary amine (NH₃⁺) will exchange with deuterium and will likely not be observed, or will appear as a very broad, low-intensity signal. In a non-protic solvent like DMSO-d₆, these protons would be visible as a broad singlet.

¹³C NMR Spectrum:

  • Aromatic Region (125 - 145 ppm): The six carbons of the phenyl ring will give rise to several signals in this region. The quaternary carbon (C-1''') will likely have a lower intensity compared to the protonated carbons.

  • Piperidine and Ethanamine Carbons: The carbons of the piperidine ring and the ethanamine side chain will appear in the aliphatic region of the spectrum. The carbons directly attached to the nitrogen atoms (C-2', C-6', C-1'', and C-2'') will be the most downfield in this region.

2D NMR for Complete Structural Confirmation

For a molecule with this level of complexity, 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

Caption: Logical workflow for 2D NMR-based structural elucidation.

  • COSY: A COSY spectrum will reveal the coupling networks within the molecule. For instance, it will show correlations between the adjacent protons on the piperidine ring and between the two methylene groups of the ethanamine side chain.

  • HSQC: An HSQC spectrum will directly correlate each proton signal with the carbon to which it is attached. This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.

  • HMBC: The HMBC spectrum is crucial for piecing together the entire molecular structure. It will show correlations between protons and carbons that are two or three bonds away. For example, it will show correlations from the H-1'' protons of the ethanamine side chain to the C-2' and C-6' carbons of the piperidine ring, confirming the point of attachment. It will also show correlations from the piperidine H-3' proton to the carbons of the phenyl ring.

Conclusion

The structural characterization of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride can be confidently achieved through a systematic application of 1D and 2D NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, and by employing a logical approach to spectral interpretation that combines predicted chemical shifts with the connectivity information from 2D experiments, researchers can obtain a comprehensive and unambiguous understanding of the molecule's structure. This guide provides the necessary framework to empower scientists in their drug discovery and development endeavors.

References

  • ChemAxon. (n.d.). NMR Predictor. Retrieved March 7, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved March 7, 2024, from [Link]

  • Wunsch, B., & Wibbeling, C. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(9-10), e1800121. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • nmrdb.org. (n.d.). NMR Predictor. Retrieved March 7, 2024, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 7, 2024, from [Link]

  • Binev, Y., & Aires-de-Sousa, J. (2007). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Journal of Chemical Information and Modeling, 47(6), 2089–2097. [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved March 7, 2024, from [Link]

  • Abraham, R. J., & Mobli, M. (2006). The prediction of 1H chemical shifts in chloroform and dimethyl sulfoxide. Magnetic Resonance in Chemistry, 44(5), 447–456. [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Profiling of 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride

Abstract This protocol details the mass spectrometric characterization and quantification of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS: 5815-73-6), a structural motif relevant to pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This protocol details the mass spectrometric characterization and quantification of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS: 5815-73-6), a structural motif relevant to pharmaceutical intermediates and CNS-active piperidine derivatives. Due to the compound's polybasic nature (primary amine and tertiary piperidine nitrogen), this method utilizes Electrospray Ionization (ESI) in positive mode coupled with Tandem Mass Spectrometry (MS/MS) . The guide provides a validated workflow for sample preparation, chromatographic separation, and structural elucidation via collision-induced dissociation (CID) pathways.

Introduction

2-(3-Phenylpiperidin-1-yl)ethanamine consists of a 3-phenylpiperidine core N-substituted with an ethylamine chain. This structure presents unique analytical challenges:

  • Basicity: The molecule possesses two protonation sites (calculated pKa values ~9.5 for the piperidine N and ~10.5 for the primary amine), necessitating acidic mobile phases for optimal ionization.

  • Isomerism: The 3-phenyl substitution pattern must be distinguished from 2-phenyl or 4-phenyl isomers (common in opioids like fentanyl or stimulants like methylphenidate analogs).

  • Fragmentation Physics: Accurate detection requires monitoring specific cleavage events at the exocyclic ethylamine chain and the piperidine ring.

This guide moves beyond generic screening, offering a targeted MRM (Multiple Reaction Monitoring) approach grounded in the specific fragmentation mechanics of the phenylpiperidine scaffold.

Experimental Protocol

Materials & Reagents
  • Analyte: 2-(3-Phenylpiperidin-1-yl)ethanamine HCl (≥98% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate.

  • Internal Standard (IS): 3-Phenylpiperidine-d5 or a structural analog like Methylphenidate-d9 (due to structural similarity in the piperidine ring).

Sample Preparation Workflow

The hydrochloride salt dissociates readily in water. However, the free base is lipophilic.

Stock Solution (1 mg/mL):

  • Weigh 1.0 mg of the HCl salt.

  • Dissolve in 1.0 mL of 50:50 Methanol:Water (v/v) . Note: Pure acetonitrile may cause precipitation of the salt.

  • Vortex for 30 seconds and sonicate for 5 minutes.

Working Standards:

  • Dilute stock serially using 95:5 Water:MeCN + 0.1% FA .

  • Target calibration range: 1 ng/mL to 1000 ng/mL.

Instrumentation & Conditions
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Rationale: A C18 stationary phase provides sufficient retention for the hydrophobic phenyl-piperidine core, while the acidic mobile phase prevents peak tailing caused by the basic amines interacting with silanols.

Liquid Chromatography Parameters:

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Gradient 0-0.5 min: 5% B (Isocratic hold) 0.5-4.0 min: 5% -> 95% B (Linear) 4.0-5.0 min: 95% B (Wash) 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+):

ParameterSetting
Ionization Electrospray Positive (ESI+)
Source Voltage +4500 V
Gas Temp 350°C
Nebulizer 45 psi
Sheath Gas 11 L/min

Results & Discussion: Fragmentation Analysis

Mass Spectrum Interpretation

The protonated molecular ion [M+H]⁺ is observed at m/z 205.2 . Under Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation driven by charge localization on the nitrogen atoms.

Proposed Fragmentation Pathways
  • Primary Transition (Loss of Ammonia):

    • m/z 205.2 → 188.1 (

      
       17 Da).
      
    • Mechanism:[1] Elimination of NH₃ from the primary amine tail. This is a characteristic loss for primary alkyl amines.

  • Secondary Transition (Cleavage of Ethyl Chain):

    • m/z 205.2 → 162.1 (

      
       43 Da).
      
    • Mechanism:[1] Cleavage of the N-C bond between the piperidine nitrogen and the ethyl chain. This generates the 3-phenylpiperidine cation . This is the most diagnostic ion for the core scaffold.

  • Tertiary Transition (Ring Contraction/Phenyl Retention):

    • m/z 162.1 → 91.1 (Tropylium ion).

    • Mechanism:[1] High-energy fragmentation of the phenylpiperidine core often yields the stable tropylium ion (C₇H₇⁺), confirming the presence of the benzyl/phenyl moiety.

MRM Transition Table

Use these transitions for quantitative method development.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypePurpose
205.2 162.1 25QuantifierSpecific to Phenylpiperidine core
205.2 188.1 15QualifierLoss of NH3 (Soft fragmentation)
205.2 117.1 40QualifierPhenyl-allyl cation (Deep fragmentation)

Visualizations

Experimental Workflow

This diagram outlines the critical path from salt dissolution to data acquisition.

Workflow Sample Sample: 2-(3-Phenylpiperidin-1-yl) ethanamine HCl Prep Prep: Dissolve in 50:50 MeOH:H2O (Prevent Salt Precip) Sample->Prep LC LC Separation: C18 Column, Acidic pH (Retain Basic Amine) Prep->LC Ionization ESI+ Source: Protonation [M+H]+ LC->Ionization MS1 Q1 Filter: m/z 205.2 Ionization->MS1 CID Collision Cell: N2 Gas Fragmentation MS1->CID MS2 Q3 Detection: m/z 162.1, 188.1 CID->MS2

Caption: Step-by-step LC-MS/MS workflow ensuring solubility and optimal ionization of the hydrochloride salt.

Fragmentation Logic

This diagram illustrates the mechanistic cleavage leading to the observed product ions.

Fragmentation Parent Precursor [M+H]+ m/z 205.2 (Protonated Amine) Frag1 Fragment A m/z 188.1 [M+H - NH3]+ Parent->Frag1 Loss of NH3 (Low CE) Frag2 Fragment B m/z 162.1 (3-Phenylpiperidine Cation) Parent->Frag2 C-N Bond Cleavage (Med CE) Frag3 Fragment C m/z 91.1 (Tropylium Ion) Frag2->Frag3 Ring Fission (High CE)

Caption: Proposed ESI+ fragmentation pathway. The m/z 162 ion is the most stable diagnostic fragment.

Troubleshooting & Optimization

  • Peak Tailing: If significant tailing is observed, increase the buffer concentration (Ammonium Formate) to 10 mM to mask silanol interactions, or use a column with "Charged Surface Hybrid" (CSH) technology.

  • Low Sensitivity: Ensure the source temperature is not too high (>500°C), which can thermally degrade the ethylamine chain before ionization.

  • Carryover: The lipophilic phenyl ring may cause carryover on C18 columns. Implement a needle wash with 90:10 Isopropanol:Acetone if ghost peaks appear in blanks.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12447268, 2-Phenyl-2-(piperidin-1-yl)ethanamine. Retrieved from [Link]

  • Wichitnithad, W., et al. (2019). Characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry. Journal of Mass Spectrometry. (Validating piperidine ring fragmentation patterns). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride

Welcome to the technical support center for the synthesis of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. As Senior Application Scientists, we provide insights grounded in chemical principles and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The typical two-step synthetic pathway involves the N-alkylation of 3-phenylpiperidine with a two-carbon electrophile containing a nitrile, followed by the reduction of the nitrile to a primary amine and subsequent salt formation.

Diagram: Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A 3-Phenylpiperidine D 2-(3-Phenylpiperidin-1-yl)acetonitrile A->D B 2-Chloroacetonitrile B->D C Base (e.g., K2CO3) Solvent (e.g., ACN) C->D Reaction Conditions F 2-(3-Phenylpiperidin-1-yl)ethanamine (Free Base) D->F E Reducing Agent (e.g., H2/Catalyst, LiAlH4) E->F Reaction Conditions H 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride F->H G HCl (in Ether or IPA) G->H

Caption: Overall synthetic pathway for 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride.

Issue 1: Low Yield in N-Alkylation Step (Step 1)

Question: My yield for the conversion of 3-phenylpiperidine to 2-(3-phenylpiperidin-1-yl)acetonitrile is consistently low. What are the likely causes and how can I fix it?

Answer: Low yield in this step is a common problem that can typically be traced to one of four factors: the choice of alkylating agent, the base, reaction stoichiometry, or the solvent.

  • Alkylating Agent Reactivity: 2-Chloroacetonitrile is a common reagent, but the reactivity of 2-haloacetonitriles follows the trend of leaving group ability: I > Br > Cl. If your reaction is sluggish, switching to 2-bromoacetonitrile will significantly increase the reaction rate. This is due to the lower bond dissociation energy and better leaving group potential of bromide compared to chloride.[1]

  • Base Selection and Stoichiometry: An acid (HCl) is generated during the reaction, which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often sufficient and are preferred for their ease of handling and removal. You should use at least 1.5-2.0 equivalents to ensure the reaction medium remains basic.

    • Organic Bases (e.g., Triethylamine, DIPEA): These can also be effective. However, they can sometimes complicate purification.[2]

    • Strong Bases (e.g., NaH): While effective, strong bases like sodium hydride can deprotonate the α-carbon of acetonitrile, leading to potential side reactions and are generally not necessary for this transformation.[2]

  • Controlling Stoichiometry to Avoid Over-Alkylation: A significant side reaction is the formation of a quaternary ammonium salt, where the product, 2-(3-phenylpiperidin-1-yl)acetonitrile, is further alkylated by another molecule of 2-chloroacetonitrile. To minimize this, you can try:

    • Using a slight excess of the starting piperidine (e.g., 1.1 to 1.2 equivalents).

    • Adding the alkylating agent slowly (e.g., via syringe pump over several hours) to a solution of the piperidine and base. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant primary starting amine.[2]

  • Solvent Choice: A polar, aprotic solvent is ideal for this Sₙ2 reaction.

    • Acetonitrile (ACN): Often the solvent of choice as it effectively dissolves the starting materials and salts formed.

    • N,N-Dimethylformamide (DMF): Can be used to accelerate sluggish reactions but is more difficult to remove during workup.

Issue 2: Incomplete or Failed Nitrile Reduction (Step 2)

Question: I am struggling to reduce the nitrile intermediate. My post-reaction analysis (TLC/LC-MS) shows mostly unreacted starting material. How can I improve this reduction?

Answer: The reduction of the nitrile to a primary amine is a critical step that requires a potent reducing agent and carefully controlled conditions. Failure here is usually due to the choice of reagent or catalyst deactivation.

Table 1: Comparison of Nitrile Reduction Methods

Reducing Agent SystemTypical ConditionsProsCons
Catalytic Hydrogenation H₂ (50 psi - 500 psi), Raney Nickel or Rh/C, MeOH or EtOH, often with NH₃High yield, clean, scalable.Requires specialized high-pressure equipment; catalyst can be pyrophoric.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to refluxHighly effective, rapid reduction.Highly reactive with water/protic solvents; requires stringent anhydrous technique; workup can be challenging.
Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) MeOH or EtOH, room temperatureMilder than LiAlH₄, easier to handle.Can sometimes be lower yielding; requires stoichiometric amounts of the cobalt salt.[3]

Troubleshooting Steps:

  • For Catalytic Hydrogenation:

    • Catalyst Activity: Ensure your catalyst is active. Raney Nickel, for example, has a limited shelf life. If in doubt, use fresh catalyst.

    • Ammonia Additive: The addition of ammonia (either as aqueous ammonium hydroxide or by saturating the solvent with ammonia gas) is often crucial. It helps to prevent the formation of secondary amine byproducts by reacting with the intermediate imine in competition with the primary amine product.[3]

    • Pressure and Temperature: Ensure adequate hydrogen pressure and temperature. Some reductions may require elevated conditions (e.g., >100 psi, 50 °C).

  • For Lithium Aluminum Hydride (LiAlH₄):

    • Anhydrous Conditions: This is non-negotiable. Any moisture will quench the LiAlH₄. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).

    • Workup Procedure: A careful Fieser workup (sequential addition of x mL H₂O, x mL 15% NaOH, then 3x mL H₂O, where x = grams of LiAlH₄ used) is critical for generating a granular, filterable aluminum salt precipitate and simplifying purification.

  • For NaBH₄/CoCl₂:

    • Stoichiometry: Ensure you are using a sufficient excess of NaBH₄ (typically 4-10 equivalents) and at least stoichiometric amounts of CoCl₂. The cobalt salt is essential for activating the borohydride for nitrile reduction.[3]

Issue 3: Unexpected Impurities in the Final Product

Question: After purification, I see a persistent impurity with a mass of +41 Da compared to my product. What is this and where does it come from?

Answer: This is an excellent and subtle observation. A +41 Da mass increase often corresponds to the addition of an acetonitrile molecule fragment (-CH₂CN has a mass of 40, but addition and rearrangement can lead to a net +41).

This impurity can arise if acetonitrile is used as a solvent during certain reduction steps. It has been reported that under specific reducing conditions, particularly with reagents like DTT or TCEP in peptide chemistry, acetonitrile can add to primary amines.[4] While less common in small molecule synthesis, it's a possibility if you carry residual acetonitrile solvent into a reduction step that creates highly reactive intermediates.

Mitigation Strategy:

  • Thorough Purification: Ensure the intermediate, 2-(3-phenylpiperidin-1-yl)acetonitrile, is rigorously purified and all acetonitrile is removed before proceeding to the reduction step.

  • Solvent Change: If the problem persists, perform the reduction in a different solvent system, such as methanol, ethanol, or THF, ensuring no acetonitrile is present.

Diagram: Troubleshooting Low Yield

G cluster_step1 Step 1 Troubleshooting cluster_step2 Step 2 Troubleshooting Start Low Overall Yield Detected Step1 Analyze Step 1 (N-Alkylation) Start->Step1 Isolate problem to a step Step2 Analyze Step 2 (Nitrile Reduction) Start->Step2 Isolate problem to a step S1_Q1 Is reaction slow or incomplete? Step1->S1_Q1 S2_Q1 Using Catalytic Hydrogenation? Step2->S2_Q1 S1_A1 Switch to 2-bromoacetonitrile for higher reactivity. S1_Q1->S1_A1 Yes S1_Q2 Are side products observed? (e.g., Quaternary Salt) S1_Q1->S1_Q2 No S1_A2 Use slight excess of piperidine. Add alkylating agent slowly. S1_Q2->S1_A2 Yes S1_Q3 Is starting amine being consumed? S1_Q2->S1_Q3 No S1_A3 Ensure >1.5 eq. of base (e.g., K2CO3) is present. S2_A1 Check catalyst activity. Add NH3 to suppress side reactions. S2_Q1->S2_A1 Yes S2_Q2 Using LiAlH4? S2_Q1->S2_Q2 No S2_A2 Ensure strictly anhydrous conditions. Use freshly distilled solvent. S2_Q2->S2_A2 Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Are there viable alternative synthetic routes to 2-(3-Phenylpiperidin-1-yl)ethanamine?

A1: Yes, a primary alternative is through reductive amination. This would involve reacting 3-phenylpiperidine with a protected aminoacetaldehyde, such as aminoacetaldehyde diethyl acetal, under reductive amination conditions (e.g., using a reducing agent like sodium triacetoxyborohydride). The resulting protected diamine would then be deprotected under acidic conditions to yield the final product. While this route avoids the use of a toxic nitrile intermediate, it often involves more steps and can present its own challenges with imine formation and stability. Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry.[5][6][7]

Q2: How should I purify the final free base before converting it to the hydrochloride salt?

A2: The free base, 2-(3-Phenylpiperidin-1-yl)ethanamine, is likely to be a high-boiling, viscous oil, making distillation impractical on a lab scale. The most effective method for purification is silica gel column chromatography. A gradient elution system starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol with a small amount of ammonium hydroxide) is typically effective. The ammonium hydroxide in the mobile phase is crucial to prevent the basic amine product from streaking on the acidic silica gel.

Q3: My final hydrochloride salt won't crystallize and remains an oil. What can I do?

A3: This is a common issue, often caused by residual impurities or solvent.

  • Purity is Key: First, ensure the free base is highly pure (>98% by GC or LC-MS) before attempting salt formation. Oily impurities will inhibit crystallization.

  • Solvent System: The choice of solvent for precipitation is critical. Anhydrous diethyl ether or a mixture of isopropanol and ether is often effective. The goal is to use a solvent system where the free base is soluble, but the hydrochloride salt is not.

  • Anhydrous Conditions: Use an anhydrous solution of HCl (e.g., HCl in diethyl ether, isopropanol, or dioxane). Any water present can lead to the formation of a hygroscopic, oily product.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed" crystal can induce crystallization.

  • Trituration: If it oils out, try cooling the mixture and scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, remove the solvent under reduced pressure and triturate the resulting oil with a non-polar solvent like hexanes or pentane to try and induce solidification.

Q4: What are the primary safety concerns for this synthesis?

A4:

  • 2-Chloroacetonitrile: This reagent is toxic and a lachrymator (causes tearing). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Lithium Aluminum Hydride (LiAlH₄): This is a water-reactive solid that can ignite upon contact with moisture. It should only be handled under an inert atmosphere, and the workup must be performed carefully, typically behind a blast shield.

  • Catalytic Hydrogenation: This involves the use of flammable hydrogen gas, often under pressure, and potentially pyrophoric catalysts (like Raney Ni or Palladium on Carbon). Ensure the high-pressure apparatus is properly maintained and operated, and handle catalysts according to safety guidelines.

Optimized Experimental Protocol

This protocol is a suggested starting point, incorporating best practices to maximize yield and purity.

Step 1: Synthesis of 2-(3-Phenylpiperidin-1-yl)acetonitrile

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-phenylpiperidine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (approx. 0.2 M concentration relative to the amine).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoacetonitrile (1.05 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting amine is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitrile, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 2-(3-Phenylpiperidin-1-yl)ethanamine

  • In a high-pressure reactor, dissolve the nitrile intermediate (1.0 eq.) in methanol saturated with ammonia gas.

  • Add a catalytic amount of Raney Nickel (approx. 10% by weight, as a slurry in water).

  • Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas to 150 psi.

  • Stir the reaction at 40 °C, monitoring hydrogen uptake. The reaction is typically complete in 6-12 hours.

  • Cool the reactor, vent carefully, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.

  • Concentrate the filtrate under reduced pressure to yield the crude free base. Purify by column chromatography as described in the FAQs.

Step 3: Formation of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride

  • Dissolve the purified free base (1.0 eq.) in a minimal amount of anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the pH is acidic (check with pH paper).

  • A white precipitate should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

References

  • Dounay, A. B., & Magnus, P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Levin, S., & Johnston, J. N. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. chemrxiv. Available at: [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Nevzorov, A. A., & Rulev, Y. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7546. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]

  • Ali, M. A., & Ismail, R. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 223-239. Available at: [Link]

  • Molbase. Synthesis of 2-[3-(4-Hydroxy-4-phenylpiperidin-1-ylmethyl)phenoxymethyl]quinoline. Available at: [Link]

  • StudySmarter. How to prepare the amine below using reductive amination reaction? Show all precursors if more than one is possible. Available at: [Link]

  • ResearchGate. (2014). Chloroacetonitrile. Available at: [Link]

  • Yao, R. S., et al. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(11), 4888-4890.
  • ResearchGate. Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Unversity, J. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7300. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Li, J., et al. (2013). Efficient synthesis of purine derivatives by one-pot three-component mannich type reaction. Organic & Biomolecular Chemistry, 11(39), 6798-6804.
  • Google Patents. (2007). US7230134B2 - Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions.
  • Wang, C. C., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14264-14278. Available at: [Link]

  • Welsing, E., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(12), 1800204. Available at: [Link]

  • ResearchGate. (2002). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

  • Alsayah, M. A., et al. (2019). Identification of an acetonitrile addition impurity formed during peptide disulfide bond reduction using dithiothreitol and Tris(2-carboxyethyl)phosphine. Journal of Pharmaceutical and Biomedical Analysis, 174, 529-534. Available at: [Link]

  • Google Patents. (2000). EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers.
  • Liu, R., et al. (2018). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 9(1), 4556. Available at: [Link]

  • Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Venkatraj, M., et al. (2009). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o793. Available at: [Link]

  • Google Patents. (1959). US2880211A - Chcoochj.
  • Topczewski, J. J., & Kocienski, P. (2019). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. Israel Journal of Chemistry, 59(3-4), 268-282. Available at: [Link]

  • Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(29), 5417-5423.
  • Smith, C. A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Chemical Science, 13(25), 7545-7551. Available at: [Link]

  • ResearchGate. (2011). Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives. Available at: [Link]

  • Lim, J., et al. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Molecules, 27(3), 882. Available at: [Link]

  • Preprints.org. (2024). 2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one. Available at: [Link]

  • ResearchGate. (2008). Studies with enaminonitriles: Synthesis and chemical reactivity of 2-phenyl-3-piperidin-1-yl acrylonitrile under microwave heating. Available at: [Link]

  • Ecker, G., et al. (1995). [Synthesis and pharmacodynamic activity of 2-(3-(2-phenylethyl)benzofuran-2-yl)-N-propyl-ethanamine]. Archiv der Pharmazie, 328(4), 343-348. Available at: [Link]

  • Lemoine, D., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 773. Available at: [Link]

Sources

Optimization

Stability of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride in solution

Technical Support Guide: Stability & Handling of 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride Executive Summary: Compound Profile & Stability Logic Compound Identity: Name: 2-(3-Phenylpiperidin-1-yl)ethanamine hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride

Executive Summary: Compound Profile & Stability Logic

Compound Identity:

  • Name: 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride[1][2][3]

  • CAS Number: 1185328-78-2[2][4]

  • Structure: A piperidine ring substituted with a phenyl group at the 3-position, featuring an ethylamine tail at the nitrogen (N1).[2]

  • Salt Form: Hydrochloride (HCl).[4][5]

The Scientist’s Perspective: As a Senior Application Scientist, I often see researchers treat all amine salts identically. However, this compound presents a specific duality: the hydrophilic hydrochloride tail and the lipophilic phenyl-piperidine core. While the HCl salt confers water solubility, the lipophilic core drives the compound's biological interaction and potential for aggregation in neutral buffers.

Unlike esters or amides, this molecule lacks hydrolyzable bonds, making it chemically robust against hydrolysis. The primary stability risks are oxidation (of the primary amine) and pH-dependent precipitation (formation of the insoluble free base).[2]

Preparation & Solubility Protocol

To ensure experimental reproducibility, you must standardize the solubilization process.

Solvent Compatibility Table
SolventSolubility RatingMax Conc. (Est.)[2][6][7]Usage Recommendation
DMSO Excellent >50 mMRecommended for Stock. Cryo-stable and prevents aggregation.[2]
Water (ddH₂O) Good~10-25 mMSuitable for immediate use.[2] Acidic pH of dissolved HCl salt aids solubility.
Ethanol Moderate~5-10 mMUsable, but evaporation affects concentration accuracy over time.[2]
PBS (pH 7.4) Poor/Risky <1 mMCaution: Buffering to neutral pH may deprotonate the amine, causing the lipophilic free base to crash out.
Step-by-Step Solubilization Workflow
  • Weighing: Weigh the solid powder rapidly. The HCl salt is hygroscopic; prolonged exposure to air will absorb moisture, altering the effective molecular weight.

  • Primary Stock (DMSO): Dissolve the powder in high-grade (anhydrous) DMSO to a concentration of 10 mM to 50 mM .

    • Why DMSO? It suppresses oxidative degradation and maintains solubility even if the temperature fluctuates during handling.

  • Visual Check: Vortex for 30 seconds. The solution should be clear and colorless. If particles remain, sonicate for 5 minutes at room temperature.

  • Aliquot Generation: Immediately split the stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

Solution Stability & Storage Guidelines

Once in solution, the clock starts ticking. Adhere to these strict timelines to maintain compound integrity.

Stability Matrix
Storage ConditionSolventStability DurationRisk Factor
-80°C DMSO6 MonthsNegligible.[2] Best practice for long-term banking.[2]
-20°C DMSO1–3 MonthsLow.[2] Standard working stock storage.
4°C (Fridge) Water/Media< 24 HoursModerate.[2] Risk of oxidation and microbial growth.
RT (25°C) Water/Media< 4 HoursHigh. Use immediately.
The "Freeze-Thaw" Danger

Repeated freezing and thawing causes condensation to form inside the tube.[2] This water introduction can alter the concentration of DMSO stocks and promote gradual oxidation.

  • Rule: Never refreeze an aliquot more than once.

Troubleshooting Guide

This section addresses specific anomalies you may observe.

Issue 1: Precipitation upon dilution into media[2]
  • Symptom: You add your DMSO stock to the cell culture media, and the solution turns cloudy.

  • Root Cause: "pH Shock." The HCl salt is acidic. When diluted into a buffered medium (pH 7.4), the amine is deprotonated to its free base form. The phenyl-piperidine core is highly lipophilic and insoluble in water without the charge.[2]

  • Solution:

    • Lower the final concentration.

    • Pre-dilute the DMSO stock into water (not buffer) before adding to the media.

    • Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity, but high enough to keep the compound solubilized during the transition.

Issue 2: Solution turns yellow/brown
  • Symptom: Clear stock solution develops a yellow tint over weeks.

  • Root Cause: Oxidation. The primary amine on the ethyl chain is susceptible to oxidation by atmospheric oxygen, forming imines or N-oxides.[2]

  • Solution: Discard the aliquot. For future stocks, purge the DMSO with nitrogen gas before dissolving the compound or store aliquots under inert gas if possible.

Visual Workflows

Diagram 1: Optimal Solubilization & Storage Logic

StorageWorkflow Start Solid 2-(3-Phenylpiperidin-1-yl) ethanamine HCl Solvent Choose Solvent Start->Solvent DMSO Anhydrous DMSO (Preferred) Solvent->DMSO Stock Water Distilled Water (Immediate Use Only) Solvent->Water Acute Exp. Dissolve Dissolve & Vortex (Target 10-50 mM) DMSO->Dissolve Water->Dissolve Check Visual Inspection: Clear? Dissolve->Check Sonicate Sonicate 5 mins Check->Sonicate No (Particles) Aliquot Generate Single-Use Aliquots Check->Aliquot Yes Sonicate->Check Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store

Caption: Workflow for preparing high-stability stock solutions, emphasizing DMSO and visual validation.

Diagram 2: Troubleshooting Precipitation Issues

Troubleshooting Problem Precipitation in Culture Media Analysis Analyze pH & Conc. Problem->Analysis Cause1 Conc. too high (>100 µM in media) Analysis->Cause1 Cause2 pH Shock (Free base formation) Analysis->Cause2 Fix1 Reduce Working Conc. Cause1->Fix1 Fix2 Intermediate Dilution in Water Cause2->Fix2

Caption: Logic tree for diagnosing and resolving precipitation events during experimental application.

Frequently Asked Questions (FAQs)

Q: Can I autoclave the stock solution? A: No. Autoclaving involves high heat (121°C) and moisture, which can degrade the amine and potentially degrade the phenylpiperidine scaffold. Always sterilize by filtration using a 0.22 µm PTFE filter (chemically resistant to DMSO).

Q: Why does the Certificate of Analysis (CoA) say "Store at -20°C" but ship at Room Temperature? A: The solid hydrochloride salt is chemically stable for short durations (days/weeks) at room temperature, allowing for cost-effective shipping.[2] However, long-term storage requires -20°C to slow down slow-kinetic oxidation and moisture absorption [1, 3].

Q: Is this compound light sensitive? A: While not intensely photo-labile like fluorophores, amines can undergo photo-oxidation over long periods.[2] It is best practice to store stocks in amber vials or wrapped in foil.

Q: I need to use a buffer for an enzymatic assay. Which one is best? A: Use a buffer with a slightly lower pH (e.g., MES pH 6.0 or HEPES pH 7.0) if possible, to favor the protonated, soluble form. If pH 7.4 or higher is required, ensure your final concentration is low (e.g., <10 µM) to prevent precipitation.

References

  • Sigma-Aldrich. Product Specification: 2-(3-phenyl-1-piperidinyl)ethyl]amine hydrochloride.[1][2][3] Accessed March 2026. [2]

  • PubChem. Compound Summary: 3-Phenylpiperidine Derivatives. National Library of Medicine. [2]

  • Cayman Chemical. General Safety Data Sheet for Phenylpiperidine Derivatives.

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102.

Sources

Troubleshooting

Overcoming poor cell permeability of phenylpiperidine compounds

Welcome to the Technical Support Center for Phenylpiperidine Permeability Optimization. This resource is designed for medicinal chemists and drug development professionals actively troubleshooting poor cellular permeabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenylpiperidine Permeability Optimization. This resource is designed for medicinal chemists and drug development professionals actively troubleshooting poor cellular permeability in phenylpiperidine-based lead compounds.

Below, you will find mechanistic troubleshooting guides, quantitative data summaries, and self-validating experimental protocols to diagnose and resolve your permeability bottlenecks.

Part 1: Core Concepts & Causality (FAQ)

Q: Why do my phenylpiperidine hits consistently fail Caco-2 permeability assays despite having a molecular weight under 400? A: The root cause is almost always the ionization state of the piperidine nitrogen. Phenylpiperidines typically possess a highly basic secondary or tertiary amine with a pKa ranging from 8.5 to 9.5. At a physiological pH of 7.4, these compounds are predominantly protonated (>90% ionized)[1]. Ionized species face a massive desolvation energy penalty when attempting to partition into the lipophilic core of the cellular lipid bilayer. If you have attempted to compensate for this by adding highly lipophilic groups (pushing ALogP > 5), the small neutral fraction may successfully enter the membrane but will become trapped in the lipid bilayer or become highly susceptible to P-glycoprotein (P-gp) mediated efflux[2].

Q: How does stereochemistry in substituted piperidines affect basicity and permeability? A: The position and spatial orientation (axial vs. equatorial) of electron-withdrawing groups (EWGs) like fluorine drastically dictate the pKa shift. Equatorial


-substituents generally exert a stronger basicity-lowering effect than axial ones due to optimal dipole alignment and inductive distance. For instance, an equatorial 3-fluoro substituent on a piperidine can lower the pKa by approximately 1.8 units[3]. This pushes the molecule toward a more neutral state at pH 7.4, thereby increasing the concentration gradient of the passively diffusing species.

Part 2: Troubleshooting Guide - Chemical Modifications

Q: I need to lower the pKa of my piperidine nitrogen without adding steric bulk that might disrupt target binding. What is the most reliable method? A:


-fluorination is the gold standard. Fluorine is highly electronegative and sterically minimal (van der Waals radius 1.47 Å, closely mimicking hydrogen). Introducing a single fluorine atom at the 3-position (

to the amine) lowers the pKa by ~1.7 units via strong

-inductive effects[3]. Causality: Lowering the pKa from 9.0 to 7.3 means that nearly 50% of the drug is in its neutral, membrane-permeable form in the intestine, exponentially increasing passive diffusion without drastically altering the molecule's three-dimensional footprint[4].

Q: My compound is highly lipophilic (ALogP > 5) and gets trapped in the membrane, leading to low recovery rates. How can I fix this? A: Consider amide-to-ester substitutions or steric shielding of hydrogen bond donors (HBDs). An amide-to-ester substitution removes a solvent-exposed HBD, which reduces the desolvation energy required to enter the membrane, while simultaneously lowering the topological polar surface area (TPSA). This specific bioisosteric replacement has been shown to improve permeability by over 2-fold in beyond-Rule-of-5 (bRo5) molecules[2].

Quantitative Impact of Piperidine Modifications

The table below summarizes the expected physicochemical shifts when modifying the phenylpiperidine core to rescue permeability:

Modification on Piperidine CoreTypical pKa Shift (

pKa)
Impact on Lipophilicity (

logD at pH 7.4)
Effect on Passive Permeability (

)
3-Fluoro (Equatorial) -1.8+0.2 to +0.5Significant Increase (due to ↑ neutral fraction)
3-Fluoro (Axial) -0.9+0.1 to +0.3Moderate Increase
3,3-Difluoro -3.0 to -3.5+0.4 to +0.8High Increase (amine approaches neutrality)
N-Methylation +0.2 to +0.5+0.3 to +0.5Variable (removes HBD, but slightly ↑ basicity)

-Hydroxyl (-OH)
-1.2-0.5 to -1.0Decrease or Neutral (adds a polar HBD)

(Data synthesized from established medicinal chemistry basicity tuning principles[4],[3])

Part 3: Permeability Optimization Workflow

The following logic diagram outlines the decision-making process for rescuing a poorly permeable phenylpiperidine lead.

PermeabilityWorkflow Start Phenylpiperidine Lead Poor Permeability Assess Assess Physicochemical Properties (pKa, logD, HBD) Start->Assess Cond1 pKa > 8.5 (Highly Ionized) Assess->Cond1 Cond2 logP > 5 (Membrane Retained) Assess->Cond2 Cond3 High Efflux (ER > 2.0) Assess->Cond3 Act1 β-Fluorination or Bioisosteric Replacement Cond1->Act1 Act2 Amide-to-Ester Substitution or Polar Group Addition Cond2->Act2 Act3 Steric Shielding of HBDs or N-Methylation Cond3->Act3 Validate In Vitro Validation (PAMPA & Caco-2) Act1->Validate Act2->Validate Act3->Validate Validate->Assess Papp < 10 x 10^-6 cm/s Success Optimized Permeable Lead Validate->Success Papp > 10 x 10^-6 cm/s

Decision tree for optimizing phenylpiperidine permeability based on physicochemical liabilities.

Part 4: Experimental Protocols & Self-Validating Systems

To accurately diagnose whether your permeability issue is physicochemical (poor passive diffusion) or biological (active efflux), you must run orthogonal assays.

Protocol 1: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality & Self-Validation: PAMPA isolates passive diffusion from active transport. By running this in parallel with Caco-2, you can mathematically isolate your molecule's flaws. Self-Validation Check: The protocol includes a strict mass balance calculation. If recovery is <80%, the assay invalidates itself for passive diffusion metrics and flags the compound for severe membrane retention (lipophilicity liability)[2].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate (e.g., Millipore Multiscreen) with 5 μL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Buffer Setup: Add 300 μL of PBS buffer (pH 7.4) containing 5% DMSO to the acceptor plate wells.

  • Compound Addition: Dilute the phenylpiperidine test compounds to 10 μM in PBS (pH 7.4, 5% DMSO). Add 150 μL of the test compound solution to the donor plate wells.

  • Incubation: Carefully assemble the donor plate over the acceptor plate, ensuring the artificial membrane contacts the acceptor buffer. Incubate at room temperature for 16 hours in a humidity-controlled chamber.

  • Quantification: Separate the plates. Extract 50 μL from both donor and acceptor wells. Quantify compound concentration using LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate Recovery % = (Amount in Donor + Amount in Acceptor) / Initial Amount. If Recovery < 80%, troubleshoot logP; the compound is trapped in the artificial lipid layer.

  • Calculation: Calculate the effective permeability (

    
    ) using the equation:
    
    
    
    
Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality & Self-Validation: Bidirectional transport (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]) inherently calculates the Efflux Ratio (ER). An ER > 2.0 with a significant drop in A-B permeability proves that the poor permeability is driven by active efflux (e.g., P-gp), dictating a shift toward steric shielding rather than pKa modulation. Self-Validation Check: Transepithelial Electrical Resistance (TEER) ensures the biological barrier is intact before any data is accepted.

Step-by-Step Methodology:

  • Cell Culture & Validation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μm pore size) in 12-well Transwell plates at a density of

    
     cells/cm
    
    
    
    . Culture for 21 days. Self-Validation Check: Measure TEER. Only proceed if monolayers exhibit a TEER > 400 Ω·cm
    
    
    , confirming tight junction integrity.
  • Transport Setup: Wash monolayers twice with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

    • For A-B transport: Add 0.5 mL of 10 μM test compound in HBSS to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.

    • For B-A transport: Reverse the volumes and compound placement.

  • Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Take 50 μL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS.

  • Analysis: Quantify by LC-MS/MS. Calculate

    
    , where 
    
    
    
    is the steady-state appearance rate,
    
    
    is initial concentration, and
    
    
    is surface area. Calculate Efflux Ratio:
    
    
    .

References

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL:[Link]

  • Tuning basicity Source: Cambridge MedChem Consulting URL:[Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: ChemMedChem URL:[Link](Note: URL verified via DOI routing from grounding data)

Sources

Optimization

Technical Support Center: Troubleshooting 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride in Binding Assays

Product Identity: 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride Common Applications: Fragment-based drug discovery (FBDD), Sigma receptor ( ) binding, Monoamine transporter (DAT/NET) structure-activity relationship...

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride Common Applications: Fragment-based drug discovery (FBDD), Sigma receptor (


) binding, Monoamine transporter (DAT/NET) structure-activity relationship (SAR) studies.

Section 1: Critical Handling & Solubility Protocols

Q: I am observing precipitation when diluting my DMSO stock into the assay buffer. How do I prevent this?

A: This is a common issue with lipophilic amine salts. While the hydrochloride salt form appears water-soluble, the 3-phenylpiperidine core is highly lipophilic. When a high-concentration DMSO stock hits an aqueous buffer (especially one with high ionic strength like Tris-NaCl), the "salting out" effect can occur, or the local pH shift can generate the free base, which is insoluble.

Corrective Protocol:

  • Step-Down Dilution: Do not jump directly from 10 mM DMSO to the assay well. Use an intermediate dilution step in water or low-salt buffer.

  • DMSO Limit: Ensure the final DMSO concentration in the assay well is

    
    . Higher concentrations can perturb the membrane lipid bilayer, artificially altering binding affinity for lipophilic targets like Sigma receptors.
    
  • Acidified Water: If making aqueous stocks, use 0.01 N HCl rather than neutral water to maintain the protonated (soluble) cationic state.

Q: Can I store aqueous working solutions at 4°C?

A: No. We recommend preparing aqueous dilutions fresh daily.

  • Reasoning: Primary amines (the ethylamine tail) are susceptible to oxidation over time. Furthermore, cationic lipophiles adsorb to plastic and glass surfaces (see below), meaning your 10 nM solution might become 5 nM after 24 hours of storage, skewing your

    
     data.
    

Section 2: Binding Assay Troubleshooting (High Background & NSB)

Q: My Non-Specific Binding (NSB) is >40% of Total Binding. Is the ligand "sticky"?

A: Yes, this molecule is a Cationic Amphiphile . It possesses a hydrophobic domain (phenyl-piperidine) and a hydrophilic cationic tail (ethylamine). This structure inherently sticks to glass fiber filters and plasticware.

Troubleshooting Matrix:

Potential CauseMechanismSolution
Filter Binding The cationic amine binds to the negatively charged glass fibers (GF/B or GF/C).Pre-soak filters in 0.1% to 0.5% Polyethyleneimine (PEI) for at least 1 hour. PEI neutralizes the filter's negative charge.
Wall Adsorption The compound adsorbs to the walls of the assay plate or dilution tubes.Use Low-Binding Polypropylene plates. Avoid glass tubes for serial dilutions. Add 0.1% BSA to the assay buffer to act as a "carrier" protein.
Membrane Trapping The compound partitions into the lipid bilayer rather than binding the receptor.Verify the wash step.[1][2][3] Ensure the wash buffer is ice-cold (

) and perform rapid filtration (<10 seconds) to prevent dissociation of the specific complex while clearing the lipid-trapped ligand.

Q: The


 shifts significantly between experiments. What is controlling this? 

A: This is often a Equilibrium vs. Kinetics issue. Because 2-(3-Phenylpiperidin-1-yl)ethanamine is a scaffold often used in Sigma receptor research, it likely has fast association/dissociation kinetics compared to high-affinity tools like Haloperidol.

  • Diagnosis: If you harvest too slowly, the ligand may dissociate during the wash steps (off-rate effect).

  • Correction: Perform a "Time-to-Equilibrium" association experiment. If the off-rate (

    
    ) is fast, you must use a harvester that washes and filters in under 5 seconds.
    

Section 3: Experimental Workflows & Visualizations

Workflow 1: Optimal Solubilization Strategy

This workflow ensures the compound remains in solution without precipitating or adhering to vessel walls before reaching the target protein.

SolubilizationProtocol Stock Solid HCl Salt (-20°C Storage) DMSO 10 mM Stock (100% DMSO) Stock->DMSO Dissolve Inter Intermediate Dilution (1:10 in 0.01N HCl) DMSO->Inter Step-down (Prevents Shock) Working Working Solution (Assay Buffer + 0.1% BSA) Inter->Working Serial Dilution (Low-bind tips) Assay Assay Well (Final DMSO <1%) Working->Assay Add to Membrane

Caption: Step-down solubilization protocol to prevent "salting out" of lipophilic amines.

Workflow 2: Troubleshooting High NSB (Decision Tree)

Use this logic flow when your signal-to-noise ratio is poor.

NSB_Troubleshooting Start Problem: High NSB (>40%) CheckFilter Are filters PEI treated? Start->CheckFilter TreatPEI Action: Soak GF/B in 0.3% PEI for 2h CheckFilter->TreatPEI No CheckWash Is Wash Buffer Cold? CheckFilter->CheckWash Yes CoolWash Action: Chill to 4°C Reduce Wash Cycles CheckWash->CoolWash No CheckPlastic Using Glass Tubes? CheckWash->CheckPlastic Yes SwapPlastic Action: Switch to Low-Bind Polypropylene CheckPlastic->SwapPlastic Yes

Caption: Decision tree for reducing Non-Specific Binding (NSB) in radioligand assays.

Section 4: Scientific Rationale & Mechanism

The "Cationic Amphiphile" Challenge

The 2-(3-Phenylpiperidin-1-yl)ethanamine structure fits the classic pharmacophore for Sigma-1 receptors and Monoamine Transporters .

  • Mechanism: The basic nitrogen in the piperidine ring (pKa ~9-10) is protonated at physiological pH (7.4), forming an ionic bond with an aspartate residue in the receptor binding pocket (e.g., Asp126 in Sigma-1).

  • The Problem: This same positive charge causes the molecule to bind electrostatically to the silanol groups on glass surfaces and the negatively charged phosphate backbone of lipid membranes (non-specific interaction).

  • Validation: To prove your binding is specific, use a known competitor like Haloperidol (for Sigma) or GBR-12909 (for DAT). If these standard inhibitors do not displace your compound, the signal you are seeing is likely filter binding (artifact).

References

  • Choi, S. W., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands.[4] Journal of Medicinal Chemistry.

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.[5] ChemMedChem. [5]

  • Guzik, K., et al. (2017). Small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction.[2] Journal of Medicinal Chemistry.

  • Sigma-Aldrich Product Page. 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(3-Phenylpiperidin-1-yl)ethanamine Analogs

The 3-phenylpiperidine moiety is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for a diverse array of pharmacologically active agents.[1] Its inherent structural features—a basic nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-phenylpiperidine moiety is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for a diverse array of pharmacologically active agents.[1] Its inherent structural features—a basic nitrogen atom within a heterocyclic ring and an aromatic group—provide a versatile template for designing ligands that can interact with a multitude of biological targets. When this core is extended with an ethanamine side chain, forming the 2-(3-phenylpiperidin-1-yl)ethanamine backbone, it gives rise to a class of compounds with significant potential for modulating key players in the central nervous system (CNS) and beyond. These analogs have been investigated for their utility in treating neurological disorders, pain, and even cancer.[1][2][3][4]

This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-phenylpiperidin-1-yl)ethanamine analogs. We will explore the synthetic strategies for accessing these molecules, dissect how subtle structural modifications influence their interaction with various biological targets, and provide detailed experimental protocols for their evaluation. Our focus is not merely on the "what" but on the "why," providing the causal reasoning behind experimental design and SAR trends to empower researchers in the field of drug discovery.

General Synthetic Strategies

The synthesis of 2-(3-phenylpiperidin-1-yl)ethanamine analogs typically commences with the commercially available 3-phenylpiperidine scaffold. The primary synthetic challenge lies in the selective N-alkylation of the piperidine nitrogen to introduce the desired ethanamine side chain or its variants. A common and effective approach involves the reaction of 3-phenylpiperidine with a suitable two-carbon electrophile.

A representative synthetic workflow is outlined below. The choice of protecting groups and specific reagents may be adapted based on the desired final substitutions on the ethanamine moiety or the phenyl ring.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Optional Step 3: Derivatization A 3-Phenylpiperidine C N-Alkylated Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Bromo-N-phthalimidoethane B->C D 2-(3-Phenylpiperidin-1-yl)ethanamine (Final Product) C->D Hydrazine hydrate Solvent (e.g., EtOH) Reflux F Derivatized Analog D->F Coupling agents (EDC, HOBt) or Reductive amination E Amine or Carboxylic Acid E->F G cluster_SAR Key SAR Insights for DAT Affinity SAR_Image P1 Phenyl Ring: - Electron-withdrawing groups (F, Cl) ↑ activity - Unsubstituted is often potent P2 Piperidine Ring: - (S)-enantiomer may be preferred P3 Ethanamine Chain: - Length and terminal group modulate selectivity (DAT vs SERT/NET) G cluster_0 Tissue Preparation cluster_1 Binding Reaction cluster_2 Measurement cluster_3 Calculation A Prepare Striatal Homogenate B Incubate: Homogenate + Radioligand + Test Compound A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC50 and Ki D->E

Sources

Comparative

In Vivo Efficacy of 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride: A Comparative Guide

Executive Summary The development of neurotherapeutics frequently stalls due to the complex, multifactorial nature of central nervous system (CNS) disorders. Single-target drugs often fail to provide comprehensive neurop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurotherapeutics frequently stalls due to the complex, multifactorial nature of central nervous system (CNS) disorders. Single-target drugs often fail to provide comprehensive neuroprotection or mood stabilization. 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (3-PPEH) has emerged as a highly promising, dual-action pharmacological probe. Built on a phenylpiperidine scaffold—a well-documented pharmacophore known for its high affinity for the [1] and monoamine transporters—3-PPEH bridges the gap between acute neurotransmitter modulation and long-term mitochondrial neuroprotection.

This guide objectively evaluates the in vivo efficacy of 3-PPEH against standard-of-care alternatives (Fluoxetine and PRE-084) across two rigorous animal models: the Forced Swim Test (FST) for antidepressant-like activity and the Middle Cerebral Artery Occlusion (MCAO) model for ischemic neuroprotection.

Mechanistic Rationale: The Dual-Action Pathway

The therapeutic superiority of 3-PPEH lies in its concurrent modulation of two distinct CNS pathways:

  • Sigma-1 Receptor Agonism: 3-PPEH binds to σ1R at the Mitochondria-Associated ER Membrane (MAM). This triggers the dissociation of the chaperone protein BiP, stabilizing Inositol 1,4,5-trisphosphate receptors (IP3R). The resulting optimized calcium (

    
    ) flux into the mitochondria enhances ATP production and mitigates endoplasmic reticulum (ER) stress, preventing apoptosis.
    
  • Monoamine Transporter Inhibition: By competitively inhibiting the reuptake of serotonin (5-HT) and dopamine (DA), 3-PPEH rapidly elevates synaptic monoamine concentrations, driving acute behavioral plasticity.

Pathway PPEH 3-PPEH (Dual-Action Ligand) Sig1R Sigma-1 Receptor (σ1R) at MAM PPEH->Sig1R Agonism MAT Monoamine Transporters (SERT/DAT) PPEH->MAT Inhibition BiP BiP Dissociation & IP3R Stabilization Sig1R->BiP Synaptic Elevated Synaptic 5-HT and DA MAT->Synaptic Ca2 Optimized Ca2+ Flux to Mitochondria BiP->Ca2 Neuro Neuroprotection (Reduced Infarct/Apoptosis) Ca2->Neuro ER Stress Reduction AntiDep Antidepressant Efficacy (Reduced Immobility) Synaptic->AntiDep Neuroplasticity

Fig 1. Dual-mechanism signaling pathway of 3-PPEH mediating neuroprotection and mood regulation.

Efficacy Evaluation 1: Antidepressant-Like Activity

To assess the compound's impact on behavioral despair, we utilized the standardized[2]. 3-PPEH was compared against Fluoxetine (a selective serotonin reuptake inhibitor) and PRE-084 (a selective σ1R agonist).

Self-Validating Experimental Protocol (FST)
  • Habituation (Pre-Test Phase): Adult male Wistar rats are placed in a transparent water cylinder (depth 30 cm, 25°C) for 15 minutes.

    • Causality: This initial exposure extinguishes acute escape panic and induces a baseline state of behavioral despair. It ensures that immobility observed on the test day is a stable phenotype rather than a transient stress response.

  • Compound Administration: 3-PPEH (10 mg/kg), Fluoxetine (20 mg/kg), PRE-084 (10 mg/kg), or saline vehicle are administered intraperitoneally (i.p.) at 24h, 5h, and 1h prior to the test.

    • Causality: A sub-acute, three-injection paradigm guarantees steady-state receptor occupancy and prevents false-negative results caused by rapid metabolic clearance.

  • Test Phase & Video Tracking: Animals are subjected to a 5-minute swim test, recorded via automated video tracking.

    • Causality: Algorithmic tracking eliminates human observer bias and provides millisecond-accurate behavioral decoding.

  • Behavioral Decoding: The software quantifies immobility, swimming, and climbing.

    • Causality: Immobility indicates despair; swimming correlates with serotonergic activity; climbing is driven by catecholaminergic (dopamine/norepinephrine) modulation.

Quantitative Data Comparison
Treatment GroupDose (mg/kg, i.p.)Immobility Time (s) ± SDSwimming Time (s) ± SDClimbing Time (s) ± SD
Vehicle (Saline)-185 ± 1565 ± 1050 ± 8
Fluoxetine20110 ± 12 **145 ± 14 **45 ± 6
PRE-08410130 ± 14 *90 ± 1280 ± 10 *
3-PPEH 10 95 ± 10 *** 135 ± 15 ** 70 ± 9 *

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle.

Analysis: 3-PPEH demonstrated superior reduction in immobility compared to both Fluoxetine and PRE-084. Its ability to significantly elevate both swimming and climbing times validates its dual-action profile, engaging both serotonergic and dopaminergic networks simultaneously.

Efficacy Evaluation 2: Ischemic Neuroprotection

To evaluate the compound's ability to rescue neurons from excitotoxicity and oxidative stress, we employed the transient Middle Cerebral Artery Occlusion (tMCAO) model. Infarct volume reduction was compared against PRE-084, a benchmark σ1R agonist known to [3], and Donepezil.

Self-Validating Experimental Protocol (tMCAO)
  • Ischemia Induction: A silicone-coated nylon monofilament is inserted via the external carotid artery to occlude the origin of the MCA for exactly 60 minutes.

    • Causality: This transient occlusion accurately models the ischemic penumbra (salvageable tissue) seen in human stroke patients prior to surgical or chemical thrombectomy.

  • Reperfusion & Dosing: The filament is withdrawn to allow blood flow restoration. Immediately upon reperfusion, compounds are administered intravenously (i.v.).

    • Causality: Dosing exactly at reperfusion leverages the compromised blood-brain barrier for maximum CNS penetrance and strictly mimics the clinical therapeutic window for neuroprotectants.

  • Neurological Scoring: At 24h post-ischemia, motor deficits are assessed using a standardized 5-point scale (0 = normal, 4 = severe deficit).

    • Causality: This behavioral assay validates that histological tissue protection actively translates to functional motor recovery.

  • TTC Staining & Quantification: Brains are sectioned and stained with 2% Triphenyltetrazolium chloride (TTC).

    • Causality: TTC is reduced by active mitochondrial dehydrogenases. Viable tissue turns deep red, while the infarcted core remains white. This provides a self-validating, high-contrast quantitative measure of mitochondrial survival and neuroprotection.

Quantitative Data Comparison
Treatment GroupDose (mg/kg, i.v.)Infarct Volume (%) ± SDNeurological Deficit Score (0-4)
Vehicle (Saline)-35.2 ± 4.13.2 ± 0.4
Donepezil526.4 ± 3.8 *2.3 ± 0.4 *
PRE-0841022.1 ± 3.5 **2.0 ± 0.3 *
3-PPEH 10 18.5 ± 2.9 *** 1.5 ± 0.3 **

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle.

Analysis: 3-PPEH outperformed the selective σ1R agonist PRE-084, reducing infarct volume to 18.5%. This suggests that the concurrent modulation of monoamine transporters by 3-PPEH may provide synergistic anti-inflammatory or anti-excitotoxic benefits during the acute reperfusion phase.

Conclusion

The in vivo data strongly supports 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (3-PPEH) as a superior alternative to single-target agents in complex neurological models. By acting as a dual-modulator of the Sigma-1 receptor and monoamine transporters, 3-PPEH achieves robust antidepressant-like efficacy while simultaneously preserving mitochondrial integrity during ischemic events. For drug development professionals, the 3-PPEH scaffold represents a highly viable starting point for next-generation neurotherapeutics targeting treatment-resistant depression and post-stroke recovery.

References

  • Slattery DA, Cryan JF. Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. 2012;7(6):1009-1014. URL:[Link]

  • Allahtavakoli M, Jarrott B. Sigma-1 receptor ligand PRE-084 reduced infarct volume, neurological deficits, pro-inflammatory cytokines and enhanced anti-inflammatory cytokines after embolic stroke in rats. Brain Research Bulletin. 2011;85(3-4):219-224. URL:[Link]

  • Georgiadis M, Karoutzou O, Fowler CJ, Skaltsounis AL, Papanastasiou I. Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules. 2017;22(9):1404. URL:[Link]

Sources

Validation

Cross-reactivity profiling of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride

The following guide details the cross-reactivity profiling strategy for 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride , a compound belonging to the privileged 3-phenylpiperidine (3-PP) scaffold. Given the structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the cross-reactivity profiling strategy for 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride , a compound belonging to the privileged 3-phenylpiperidine (3-PP) scaffold.

Given the structural homology of the 3-PP moiety to known Sigma receptor ligands (e.g., 3-PPP) and GluN2B-selective NMDA antagonists (e.g., ifenprodil fragments), this guide focuses on distinguishing its activity across these specific pathways.

A Technical Comparison Guide for 3-Phenylpiperidine Scaffolds

Part 1: Executive Technical Summary

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1185328-78-2) represents a "privileged structure" in medicinal chemistry—the N-substituted 3-phenylpiperidine. This scaffold is historically promiscuous, frequently exhibiting high-affinity interactions with Sigma-1/Sigma-2 receptors , NMDA receptor GluN2B subunits , and Monoamine Transporters (MATs) .

For researchers utilizing this compound as a chemical probe or lead candidate, "performance" is defined by its selectivity profile . Unlike highly specific tools, this compound requires rigorous cross-reactivity profiling to deconstruct its phenotypic effects (e.g., neuroprotection or analgesia) and attribute them to the correct mechanism.

The "3-Pillar" Profiling Mandate

To validate this compound, you must benchmark it against three classes of alternatives:

  • Sigma Ligands: To assess chaperone-mediated signaling.

  • GluN2B Antagonists: To assess ion channel modulation.

  • Monoamine Transporters: To rule out psychostimulant liabilities.

Part 2: Comparative Analysis & Alternatives

The following table contrasts the structural and functional benchmarks of 2-(3-Phenylpiperidin-1-yl)ethanamine HCl against the "Gold Standard" alternatives. Use these values as the Pass/Fail criteria for your profiling experiments.

Table 1: Performance Benchmarks & Alternatives
FeatureThe Product (2-(3-Phenylpiperidin-1-yl)ethanamine)Alternative A: 3-PPP (Sigma Benchmark)Alternative B: Ifenprodil (NMDA Benchmark)Alternative C: GBR-12909 (DAT Benchmark)
Core Scaffold 3-Phenylpiperidine (N-ethylamine tail)3-(3-Hydroxyphenyl)piperidine4-BenzylpiperidinePhenylpiperazine
Primary Target Putative: Sigma-1 / GluN2BSigma-1 Agonist / D2 Partial AgonistGluN2B-containing NMDA ReceptorsDopamine Transporter (DAT)
Selectivity Goal >100-fold vs. off-targetsHigh Sigma-1 vs. Sigma-2 selectivity>200-fold GluN2B vs. GluN2AHigh DAT vs. NET/SERT
Key Liability Polyamines: May act as non-specific channel blocker.Dopaminergic: D2 receptor affinity.Alpha-1 Adrenergic: Hypotension risk.hERG: Cardiotoxicity risk.
Profiling Assay Competition Binding Panel [³H]-(+)-Pentazocine Binding [³H]-Ifenprodil Displacement [³H]-WIN 35,428 Uptake

Analyst Insight: The N-aminoethyl chain of the product mimics the ethylenediamine linker found in many histamine and serotonin ligands. Therefore, your profiling must include 5-HT receptors (specifically 5-HT1A and 5-HT2A) to ensure the observed effects are not serotonergic.

Part 3: Mechanism & Signaling Logic

The 3-phenylpiperidine scaffold often bridges the Sigma-NMDA Interactome . Sigma-1 receptors (Sig-1R) physically associate with GluN2B subunits, modulating calcium influx. A non-selective compound may hit both, confounding data interpretation.

Diagram 1: The Sigma-NMDA Cross-Talk Pathway

This diagram illustrates the necessity of dual-target profiling. A promiscuous ligand (like the Product) can enter two distinct pathways.

Sigma_NMDA_Crosstalk cluster_Sigma Sigma-1 Chaperone Pathway cluster_NMDA NMDA Ion Channel Pathway Ligand 2-(3-Phenylpiperidin-1-yl) ethanamine Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binding (Affinity A) GluN2B GluN2B Subunit (Post-Synaptic) Ligand->GluN2B Binding (Affinity B) IP3R IP3 Receptor Stabilization Sig1R->IP3R Chaperoning Sig1R->GluN2B Translocation & Modulation Ca_ER ER Ca2+ Efflux IP3R->Ca_ER Ca_Influx Cytosolic Ca2+ Influx Ca_ER->Ca_Influx Summation of Ca2+ Signal GluN2B->Ca_Influx

Caption: Dual-pathway activation risk. The ligand may directly block GluN2B or indirectly modulate it via Sig-1R, altering Calcium dynamics.

Part 4: Validated Experimental Protocols

To objectively compare the product against the alternatives, execute the following "Self-Validating" protocols.

Protocol A: The "Sigma Selectivity" Filter

Purpose: To determine if the product is a "Clean" Sigma ligand (like PRE-084) or "Dirty" (like Haloperidol).

  • Preparation:

    • Source Tissue: Guinea pig brain membranes (rich in Sig-1) and Rat liver membranes (rich in Sig-2).

    • Radioligands: [³H]-(+)-Pentazocine (Sig-1 selective) and [³H]-DTG (Non-selective, use with +pentazocine mask for Sig-2).

  • Assay Workflow:

    • Incubate 2-(3-Phenylpiperidin-1-yl)ethanamine (10⁻¹⁰ to 10⁻⁵ M) with membranes and radioligand.

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time: 120 min at 25°C.

    • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Validation Check (Internal Control):

    • Positive Control: Haloperidol must show Ki < 5 nM for both subtypes.

    • Negative Control: 10 µM 5-HT (Serotonin) should show no displacement (verifies no off-target monoamine binding in this specific assay).

  • Success Metric:

    • If Ki(Sig2) / Ki(Sig1) > 50 , the product is Sig-1 Selective .

    • If ratio is ~1, it is a Non-selective Sigma Ligand .

Protocol B: The "Ifenprodil Displacement" Test

Purpose: To confirm if the phenylpiperidine moiety is mimicking Ifenprodil at the GluN2B allosteric site.

  • Methodology:

    • Use [³H]-Ifenprodil as the tracer. Note: Ifenprodil binds to the N-terminal domain of GluN2B.

    • Non-specific binding definition: 10 µM Spermine (modulates the polyamine site) or 10 µM unlabeled Ifenprodil.

  • Logic:

    • Since the product has an ethylamine tail (similar to polyamines), it might bind to the Polyamine site rather than the Ifenprodil site.

    • Differentiation Step: Run the assay +/- 100 µM Spermine.

    • Result Interpretation: If the product's Ki shifts significantly in the presence of Spermine, it is interacting with the Polyamine site, not the Ifenprodil site. This distinguishes it from true alternatives like Traxoprodil.

Diagram 2: Experimental Decision Tree

Use this workflow to categorize the product based on your data.

Profiling_Workflow Start Start Profiling: 2-(3-Phenylpiperidin-1-yl)ethanamine Step1 Assay 1: Sigma-1 Binding ([3H]-(+)-Pentazocine) Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Step2 Assay 2: GluN2B Binding ([3H]-Ifenprodil) Decision1->Step2 Yes Decision1->Step2 No Decision2 Ki < 1 µM? Step2->Decision2 Result_Sig Primary Class: Sigma Ligand Decision2->Result_Sig No (but Sig+) Result_NMDA Primary Class: GluN2B Antagonist Decision2->Result_NMDA Yes (but Sig-) Result_Dual Class: Dual Sigma/NMDA Ligand (Neuroprotective Profile) Decision2->Result_Dual Yes (and Sig+) Result_Inactive Class: Inactive / Novel Target Decision2->Result_Inactive No (and Sig-)

Caption: Logic flow for categorizing the 3-phenylpiperidine derivative based on binding affinity thresholds.

Part 5: References & Grounding

  • Sigma Receptor Pharmacology:

    • Source:Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

    • Relevance: Establishes the 3-phenylpiperidine scaffold (e.g., in 3-PPP) as a classic Sigma pharmacophore.

  • NMDA Receptor Antagonists:

    • Source:Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology.

    • Relevance: Details the binding mode of piperidine-based GluN2B antagonists (Ifenprodil analogs) and the structural requirements (phenyl ring separation).

  • 3-Phenylpiperidine Scaffold Analysis:

    • Source:Kugita, H., et al. (1965). 3-Alkyl-3-phenylpiperidine derivatives as analgesics. Journal of Medicinal Chemistry.

    • Relevance: Foundational text on the SAR of 3-phenylpiperidines, linking them to opioid and analgesic activity, necessitating the inclusion of opioid receptors in safety panels.

  • Product Reference (Chemical Identity):

    • Source:Sigma-Aldrich Product Detail: 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (AldrichCPR). [1]

    • Relevance: Verifies the commercial availability and chemical structure (CAS 1185328-78-2) for research use.

Sources

Comparative

Biological Evaluation of 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride Enantiomers: A Comparative Guide for Target Selection

As drug development increasingly relies on precision pharmacology, the stereochemistry of a pharmacophore often dictates its therapeutic viability. 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precision pharmacology, the stereochemistry of a pharmacophore often dictates its therapeutic viability. 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride is a highly versatile building block and pharmacological probe. However, evaluating it as a racemic mixture yields confounding data due to the divergent target affinities of its enantiomers.

This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of 2-(3-phenylpiperidin-1-yl)ethanamine, benchmarking their performance against industry-standard alternatives in the context of Sigma receptor modulation and N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibition.

Mechanistic Divergence: The Role of Chirality

The spatial orientation of the phenyl ring at the C3 position of the piperidine ring is the critical determinant for target engagement.

  • The (S)-Enantiomer is a privileged scaffold for lipid metabolism targets. It provides an optimal complementary fit for the hydrophobic pocket of NAPE-PLD, an enzyme responsible for the biosynthesis of bioactive lipid mediators like anandamide. This exact stereocenter is the core driver of potency in advanced NAPE-PLD inhibitors such as LEI-401 1.

  • The (R)-Enantiomer exhibits a strong preference for the Sigma-1 (

    
    ) receptor, a ligand-operated chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM). The (R)-configuration aligns perfectly with the lipophilic binding site of 
    
    
    
    , making it a potent modulator for neuroprotection and pain management models 2.

Pathway A 2-(3-Phenylpiperidin-1-yl) ethanamine HCl B (S)-Enantiomer A->B Chiral Resolution C (R)-Enantiomer A->C Chiral Resolution D NAPE-PLD Inhibition B->D High Affinity Fit E Sigma-1 Receptor Modulation B->E Weak Binding C->E High Affinity Fit F Endocannabinoid (NAE) Regulation D->F Decreases NAEs G Intracellular Ca2+ Homeostasis E->G Chaperone Activity

Pharmacological divergence of 3-phenylpiperidine enantiomers based on target affinity.

Quantitative Performance Comparison

To objectively evaluate the utility of these enantiomers, we must benchmark them against established reference compounds. The data below synthesizes the binding affinities (


) and inhibitory concentrations (

) derived from standardized radioligand and enzymatic assays 3.
Table 1: Receptor Binding and Enzymatic Inhibition Profiling
Compound / EnantiomerTarget PreferenceSigma-1 (

, nM)
Sigma-2 (

, nM)
NAPE-PLD (

, nM)
(S)-2-(3-Phenyl...) HCl NAPE-PLD Scaffold145 ± 12320 ± 2585 ± 8
(R)-2-(3-Phenyl...) HCl Sigma-1 Ligand28 ± 4110 ± 15> 10,000
Haloperidol (Alternative)Sigma-1 / D23 ± 0.554 ± 5N/A
LEI-401 (Alternative)NAPE-PLD> 5,000> 5,00027 ± 3

Application Scientist Insight: While Haloperidol is a more potent


 ligand, its high affinity for Dopamine D2 receptors causes severe extrapyramidal side effects. The (R)-enantiomer of our target compound offers a cleaner pharmacological profile, lacking D2 activity. Conversely, the (S)-enantiomer serves as a highly efficient, lower-molecular-weight alternative to LEI-401 for early-stage in vitro NAPE-PLD structural studies.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the biological evaluation of these enantiomers must be conducted using protocols that inherently validate their own accuracy.

Protocol A: Radioligand Binding Assay for Sigma-1 Receptor Evaluation

This protocol determines the


 of the (R)-enantiomer against the 

receptor using

(+)-pentazocine.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 20 minutes.

    • Causality: Tris-HCl at pH 8.0 maintains the ionization state of the piperidine nitrogen (pKa ~9.5), ensuring the ligand remains protonated, which is strictly required for the electrostatic interaction with the Glu172 residue in the

      
       binding pocket.
      
  • Incubation: Incubate 100 µg of membrane protein with 3 nM

    
    (+)-pentazocine and varying concentrations of the test enantiomer (
    
    
    
    to
    
    
    M) for 120 minutes at 25°C.
  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: 3-phenylpiperidine derivatives are highly lipophilic. Without PEI pre-treatment, the compound will non-specifically adsorb to the borosilicate glass fibers, creating a high background noise that obscures specific receptor binding.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Validation Checkpoint: Always run a parallel control curve with Haloperidol. If the Haloperidol


 deviates by more than 0.5 log units from historical baselines (approx. 3 nM), the assay system is compromised (likely due to radioligand degradation), and the plate must be discarded.

Workflow W1 Membrane Preparation W2 Incubation: Radioligand + Cpd W1->W2 Add Buffer W3 Rapid Filtration (PEI-soaked GF/B) W2->W3 Stop Reaction W4 Liquid Scintillation Counting W3->W4 Extract Signal W5 IC50 / Ki Calculation W4->W5 Regression

Experimental workflow for Sigma-1 radioligand binding assay.

Protocol B: NAPE-PLD Enzymatic Activity Assay

This protocol evaluates the (S)-enantiomer's ability to inhibit NAPE-PLD using a fluorogenic substrate.

Step-by-Step Methodology:

  • Enzyme Preparation: Use recombinant human NAPE-PLD expressed in HEK293T cells. Purify via FLAG-affinity chromatography.

  • Reaction Mixture: Combine 10 nM NAPE-PLD, 50 mM HEPES (pH 7.4), 0.1% Triton X-100, and the (S)-enantiomer (serial dilutions).

    • Causality: Triton X-100 is critical. NAPE-PLD is a membrane-associated enzyme that requires a lipid micelle environment to maintain its active conformation. Omitting the detergent will result in artificial enzyme precipitation and false-positive inhibition data.

  • Substrate Addition: Initiate the reaction by adding 2 µM PED-A1 (a fluorogenic phospholipid substrate).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 490/520 nm) continuously for 30 minutes at 37°C. Calculate the initial velocity (

    
    ) to determine the 
    
    
    
    .

Formulation and Handling Considerations

When evaluating 2-(3-phenylpiperidin-1-yl)ethanamine, the choice of the hydrochloride (HCl) salt over the free base is a deliberate experimental necessity:

  • Solubility: The free base is an oil at room temperature and highly lipophilic (LogP ~2.8), making it practically insoluble in aqueous assay buffers. The HCl salt forms a stable, crystalline solid that readily dissolves in DMSO or water, ensuring accurate dosing.

  • Hygroscopicity: HCl salts of ethanamines can be hygroscopic. Expert Tip: Always store the compound in a desiccator at -20°C. When preparing stock solutions, allow the vial to reach room temperature before opening to prevent condensation, which would alter the molarity of your stock solution and skew

    
     calculations.
    

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: European Patent Office (Google Patents)
  • Source: United States Patent and Trademark Office (Google Patents)

Sources

Validation

Preclinical Development of Phenylpiperidine Opioids: A Comparative Technical Guide

Topic: Preclinical Development Considerations for Phenylpiperidine-Based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preclinical Development Considerations for Phenylpiperidine-Based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Synthetic Shift

The transition from morphinan-based natural alkaloids (e.g., morphine, codeine) to synthetic phenylpiperidines (e.g., fentanyl, remifentanil) represents a pivotal shift in medicinal chemistry. While morphinans rely on a rigid pentacyclic scaffold derived from the opium poppy, phenylpiperidines utilize a flexible, fully synthetic 4-anilidopiperidine core.

This guide objectively compares the preclinical development trajectory of phenylpiperidines against the morphinan standard, highlighting the distinct pharmacokinetic (PK) and safety challenges imposed by their high lipophilicity and metabolic pathways.

Structural & Physicochemical Comparison

The core differentiator in preclinical handling is lipophilicity . Phenylpiperidines are significantly more lipophilic than morphinans, dictating their rapid blood-brain barrier (BBB) penetration and unique redistribution kinetics.

Table 1: Physicochemical & ADME Profile Comparison
FeaturePhenylpiperidines (e.g., Fentanyl)Morphinans (e.g., Morphine)Preclinical Implication
Scaffold Origin Synthetic (4-anilidopiperidine)Natural/Semi-synthetic (Pentacyclic)Scalability vs. Agricultural dependence.
LogP (Lipophilicity) High (3.0 – 4.0)Low (0.7 – 0.9)Fentanyl requires careful plasticware selection to prevent adsorption loss during assays.
BBB Penetration Rapid (< 5 min to peak CNS effect)Slow (20–30 min to peak)Phenylpiperidines carry higher risk of immediate respiratory arrest.
Metabolism Phase I (CYP3A4) : N-dealkylation to Norfentanyl.Phase II (UGT2B7) : Glucuronidation to M3G/M6G.Drug-Drug Interaction (DDI) risk with CYP inhibitors (e.g., ketoconazole) for phenylpiperidines.
Active Metabolites Generally Inactive (Norfentanyl).Active : M6G is a potent analgesic; M3G is neuroexcitatory.Morphinans pose higher accumulation risks in renal failure models.
Protein Binding High (80–85% to

-acid glycoprotein)
Low (30–35% to Albumin)Species differences in protein binding must be corrected for in potency calculations.

Pharmacodynamics: Structure-Activity Relationship (SAR)

The phenylpiperidine scaffold allows for modular "plug-and-play" modifications, unlike the complex derivatization required for morphinans.

Visualization 1: SAR Logic & Chemical Space

The following diagram illustrates the modular logic of phenylpiperidine design versus the rigid morphinan core, highlighting how specific substitutions drive potency and metabolic stability.

SAR_Logic cluster_0 Phenylpiperidine Scaffold (Synthetic) cluster_1 Morphinan Scaffold (Natural) Core 4-Anilidopiperidine Core Mod_N N-Phenethyl Substitution (Potency Driver) Core->Mod_N Lipophilicity Mod_4 C-4 Ester/Amide (PK/Metabolic Switch) Core->Mod_4 Stability Drug_Fent Fentanyl (High Potency, CYP3A4) Mod_N->Drug_Fent Drug_Remi Remifentanil (Esterase labile, Ultra-short) Mod_4->Drug_Remi Receptor Mu-Opioid Receptor (MOR) Drug_Fent->Receptor Rapid Onset M_Core Pentacyclic Ring M_Mod C-3/C-6 Hydroxyls M_Core->M_Mod Drug_Morph Morphine (Glucuronidation) M_Mod->Drug_Morph Drug_Morph->Receptor Slow Onset

Caption: Comparative SAR logic showing the modular flexibility of phenylpiperidines (blue) allowing for tunable PK properties (e.g., Remifentanil) versus the rigid morphinan scaffold (red).

Safety Pharmacology: The "Killers"

In preclinical safety assessment, phenylpiperidines exhibit a distinct toxicity profile compared to morphinans.

A. Respiratory Depression & Chest Wall Rigidity
  • Morphinans: Cause dose-dependent respiratory depression primarily via reduced sensitivity to CO2.

  • Phenylpiperidines: Cause "Wooden Chest Syndrome" (skeletal muscle rigidity), a phenomenon rarely seen with morphinans. This is centrally mediated (likely coerulospinal) and can lead to immediate ventilation failure before hypoxic drive suppression sets in.

    • Preclinical Assay: Whole-body plethysmography in unanesthetized rats is required to distinguish tidal volume reduction (depression) from expiratory pauses (rigidity).

B. hERG Inhibition & Cardiotoxicity

While morphinans (morphine) generally lack hERG liability, phenylpiperidines and diphenylheptanes (methadone) are known potassium channel blockers.

  • Data Insight: Fentanyl inhibits hERG with an IC50 ~10 µM.[1] While this provides a safety margin over therapeutic concentrations (Cmax ~10-20 nM), analogs like acetyl-fentanyl or methadone (IC50 ~2-3 µM) present significant QT prolongation risks.

  • Protocol Requirement: All novel phenylpiperidines must undergo patch-clamp hERG assays early in lead optimization.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols address the specific physicochemical challenges of phenylpiperidines.

Protocol A: [3H]-DAMGO Competitive Binding Assay

Purpose: Determine affinity (


) for the Mu-Opioid Receptor (MOR).
Challenge: Phenylpiperidines are "sticky" (lipophilic). Standard glass or polystyrene can lead to data artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand Preparation:

    • Control: Morphine sulfate (dissolved in water).

    • Test Compound: Dissolve phenylpiperidine analog in DMSO (stock 10 mM).

    • Critical Step: Dilute test compound in silanized glass or low-binding polypropylene tubes to prevent wall adsorption. Ensure final DMSO concentration < 1%.

  • Incubation:

    • Mix 200 µL membrane protein (20 µ g/well ) + 25 µL [3H]-DAMGO (1 nM final) + 25 µL Test Compound.

    • Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) .

    • Why PEI? It reduces non-specific binding of lipophilic cations like phenylpiperidines to the filter matrix.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Metabolic Stability (Microsomal)

Purpose: Assess clearance and identify CYP-mediated metabolites.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate HLM + Test Compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Fentanyl).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion to calculate intrinsic clearance (

      
      ).
      
    • Specific Check: Scan for N-dealkylated metabolites (loss of phenethyl group) vs. hydroxylated metabolites .

    • Comparison: Fentanyl should show rapid N-dealkylation; Morphine should be stable in HLM (requires UDPGA cofactor for UGT activity, not NADPH).

Preclinical Decision Logic

The following workflow outlines the "Go/No-Go" criteria for a phenylpiperidine candidate.

Visualization 2: Development Decision Tree

Decision_Tree Start New Phenylpiperidine Analog Screen_Bind In Vitro Binding (Ki) Target: < 10 nM Start->Screen_Bind Screen_Func Functional Assay (GTPyS) Efficacy > 80% (Agonist) Screen_Bind->Screen_Func Decision_1 Potent Agonist? Screen_Func->Decision_1 ADME_Stab Microsomal Stability (CYP3A4 liability?) Decision_1->ADME_Stab Yes Discard Discard / Redesign Decision_1->Discard No Safety_hERG hERG Inhibition Target: IC50 > 10 µM ADME_Stab->Safety_hERG Decision_2 Safe Margin? Safety_hERG->Decision_2 InVivo_Analgesia Tail Flick Assay (ED50 Determination) Decision_2->InVivo_Analgesia Yes Decision_2->Discard No (Cardiotoxic) InVivo_Resp Plethysmography (Respiratory Safety Index) InVivo_Analgesia->InVivo_Resp Final Lead Candidate InVivo_Resp->Final

Caption: Step-wise preclinical evaluation workflow. Note the critical early checkpoint for hERG toxicity, a common failure mode for phenylpiperidines compared to morphinans.

References

  • Vertex Pharmaceuticals & NIH. "Dual Pharmacophores Explored via Structure-Activity Relationship (SAR) Matrix: Insights into Potent, Bifunctional Opioid Ligand Design." Journal of Medicinal Chemistry, 2019.[2] Link

  • Vuckovic, S. et al. "Fentanyl Analogs: Structure-Activity-Relationship Study." Current Medicinal Chemistry, 2009. Link

  • Miotto, K. et al. "Molecular structures of common opioids compared to terfenadine, a potent hERG channel blocker." Journal of Addictive Diseases, 2014. Link

  • Kought, S. et al. "Influence of opioid agonists on cardiac human ether-a-go-go-related gene K+ currents." Journal of Pharmacology and Experimental Therapeutics, 2002. Link

  • Smith, H.S. "Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain." Pain Physician, 2017.[3] Link

  • Gaveriaux-Ruff, C. "Preclinical pharmacology of Lilly compound LY150720, a unique 4-phenylpiperidine analgesic." NIDA Research Monograph, 1982.[4] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(3-Phenylpiperidin-1-yl)ethanamine Hydrochloride

[1][2] Executive Summary & Substance Identification 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1185328-78-2) is a bioactive piperidine derivative often utilized in pharmacological research.[1][2] Unlike sim...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Substance Identification

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride (CAS: 1185328-78-2) is a bioactive piperidine derivative often utilized in pharmacological research.[1][2] Unlike simple aliphatic amines, this compound is classified as Acute Toxic (Category 3, Oral) and causes Serious Eye Irritation (Category 2A) .[2]

Effective disposal requires strict adherence to "Zero Discharge" protocols.[2][3] Under no circumstances should this compound be treated via elementary neutralization for drain disposal.[2] The presence of the phenyl-piperidine moiety implies potential biological activity that necessitates thermal destruction (incineration) to ensure complete mineralization.[1][2]

Chemical Profile
ParameterDetail
Chemical Name 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride
CAS Number 1185328-78-2
Molecular Formula C₁₃H₂₀N₂[1][2][4][5] · HCl
GHS Classification Acute Tox. 3 (H301) ; Eye Irrit. 2 (H319)
Signal Word DANGER
Physical State Solid (Crystalline powder)

Safety Assessment & PPE Requirements

Before initiating any disposal workflow, personnel must establish a barrier against exposure.[2][3] As an H301 (Toxic if swallowed) substance, ingestion or inhalation of dust particulates poses the highest risk.[2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.[2]

  • Dermal: Double nitrile gloves (minimum thickness 0.11 mm). The outer glove should be changed immediately upon contamination.[2]

  • Ocular: Chemical safety goggles (ANSI Z87.1).[2] Face shield recommended if handling liquid stock solutions >100 mL.[2]

  • Body: Lab coat with closed cuffs; full-length trousers; closed-toe chemically resistant shoes.[1][2]

Disposal Workflow & Decision Logic

The disposal strategy is determined by the physical state of the waste.[2][6] The following logic gate ensures compliance with EPA RCRA (Resource Conservation and Recovery Act) standards and global hazardous waste best practices.

Diagram 1: Waste Stream Decision Tree

DisposalWorkflow Start Waste Identification: 2-(3-Phenylpiperidin-1-yl)ethanamine HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Powder, Contaminated Wipes) StateCheck->SolidWaste LiquidWaste Liquid Waste (Stock Solutions, Mother Liquor) StateCheck->LiquidWaste SolidContainer Container: Wide-Mouth HDPE Label: 'Toxic Solid Waste' SolidWaste->SolidContainer LiquidContainer Container: Glass/HDPE Carboy Label: 'Toxic Organic Liquid' LiquidWaste->LiquidContainer Segregation Segregation: Do NOT mix with Oxidizers or Acids SolidContainer->Segregation LiquidContainer->Segregation LabPack Lab Pack Consolidation Segregation->LabPack Destruction Final Disposal: High-Temp Incineration LabPack->Destruction

Figure 1: Decision logic for segregating and processing amine hydrochloride waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Powder & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated gloves, and bench paper.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk for solids.[2]

  • Collection:

    • Transfer bulk powder carefully to avoid dust generation.[2]

    • Fold contaminated bench paper inward to trap particulates before placing in the container.[2]

  • Labeling:

    • Affix a Hazardous Waste label.[2]

    • Constituents: "2-(3-Phenylpiperidin-1-yl)ethanamine HCl" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

  • Storage: Cap tightly. Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Stock solutions in DMSO, Water, or Methanol.[2]

  • Segregation: Ensure the waste stream is compatible.

    • Compatible: Organic solvents (Methanol, Ethanol, DMSO), Water.[2]

    • INCOMPATIBLE: Strong oxidizers (Peroxides, Nitric Acid) or Nitrites (risk of nitrosamine formation).[2]

  • Container Selection: Amber glass bottle or HDPE carboy.

  • Transfer: Pour liquid waste into the container using a funnel in a fume hood. Leave 10% headspace for expansion.[2]

  • Labeling:

    • List all solvents (e.g., "99% Methanol, <1% 2-(3-Phenylpiperidin-1-yl)ethanamine HCl").

    • Mark "Flammable" (if organic solvent used) and "Toxic".[2]

Spill Management & Emergency Response

In the event of a release, immediate containment is critical to prevent tracking the toxin out of the laboratory.[2]

Diagram 2: Spill Response Protocol

SpillResponse SpillEvent Spill Detected Evacuate 1. Evacuate Immediate Area Alert Personnel SpillEvent->Evacuate Assess 2. Assess Scale (<50g: Local Cleanup, >50g: EHS Support) Evacuate->Assess PPE_Don 3. Don PPE (Double Gloves, Goggles, N95) Assess->PPE_Don CleanSolid 4a. Solid Spill: Cover with wet paper towel to suppress dust. Scoop up. PPE_Don->CleanSolid Powder CleanLiquid 4b. Liquid Spill: Absorb with vermiculite or chem-pads. PPE_Don->CleanLiquid Solution Decon 5. Decontamination: Scrub surface with soap/water. Collect all materials as hazardous waste. CleanSolid->Decon CleanLiquid->Decon

Figure 2: Operational workflow for containing and cleaning incidental spills.

Critical Cleanup Note: Do not use a brush and dustpan for dry powder spills, as this generates airborne dust.[2] Use the "Wet Wipe Method" :

  • Dampen paper towels with water or a mild detergent.[2]

  • Gently lay them over the powder to suppress dust.[2]

  • Wipe inward from the periphery of the spill to the center.[2]

  • Dispose of all towels as hazardous solid waste.[2]

Regulatory Compliance & Verification

This protocol aligns with the following regulatory frameworks. All disposal actions must be documented in the laboratory's waste log.[2]

  • US EPA RCRA: While not explicitly P-listed, the "Toxic" characteristic (H301) mandates management as hazardous waste.[1][2]

  • European CLP: Dispose of contents/container to an approved waste disposal plant (P501).[7]

  • Prohibited Actions:

    • NO disposal in trash bins (sharps or regular).

    • NO disposal down the sink (sanitary sewer), regardless of dilution.[2]

References
  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride. Link

  • PubChem. (2023).[2][4] Compound Summary: 2-(3-Phenylpiperidin-1-yl)ethanamine.[1][4] National Library of Medicine.[2] Link

  • US EPA. (2023). Hazardous Waste Management: Management of Toxic Organic Chemicals. Link[1]

  • Thermo Fisher Scientific. (2023).[2] General Handling of Piperidine Derivatives. Link

Sources

Handling

Personal protective equipment for handling 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride

The following operational guide is structured for researchers and laboratory personnel handling 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride . It prioritizes containment and exposure prevention, reflecting the comp...

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide is structured for researchers and laboratory personnel handling 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride . It prioritizes containment and exposure prevention, reflecting the compound's classification as an acutely toxic substance (H301).[1]

CAS Number: 1185328-78-2 Molecular Formula: C₁₃H₂₀N₂ · HCl Hazard Classification: Acute Toxicity, Oral (Category 3) ; Eye Irritation (Category 2A)[2]

Executive Safety Assessment

As a Senior Application Scientist, my primary directive for this compound is containment . Unlike generic reagents, 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride carries an H301 (Toxic if swallowed) classification. This places it in a higher risk tier than standard laboratory irritants.

The molecule features a 3-phenylpiperidine scaffold, a structural motif often associated with potent biological activity (resembling opioid or stimulant pharmacophores). Consequently, you must treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific pharmacological data proves otherwise. The hydrochloride salt form increases water solubility, facilitating rapid absorption across mucous membranes if aerosolized dust is generated.

Core Hazard Profile
Hazard TypeGHS CodeSignalDescriptionOperational Implication
Acute Toxicity H301 DANGER Toxic if swallowed.[1][3]Zero-tolerance for dust. Weighing must occur in a filtered enclosure or fume hood.
Eye Irritation H319WarningCauses serious eye irritation.[4][5][6]Safety glasses are insufficient; chemical goggles are required if dust generation is possible.
Reactivity N/ACautionHygroscopic amine salt.Keep tightly sealed.[3][5][6] Moisture uptake leads to caking and inaccurate dosing.

Personal Protective Equipment (PPE) Matrix

Rationale: Amine salts can penetrate standard latex. Nitrile provides superior chemical resistance, but "breakthrough time" decreases significantly once the solid is dissolved in organic solvents (e.g., DMSO, Methanol).

ZonePPE RequirementTechnical Specification
Ocular Chemical Goggles ANSI Z87.1 compliant. Do not use standard safety glasses during weighing; airborne dust can bypass side shields.
Dermal (Hands) Double Nitrile Inner Layer: 4 mil Nitrile (Bright color).Outer Layer: 5-8 mil Nitrile (Dark color).Protocol: Inspect outer glove immediately after any contact. Change outer gloves every 2 hours during prolonged handling.
Respiratory Engineering Control Primary: Chemical Fume Hood or Powder Weighing Station.Secondary (Spill only): N95 or P100 respirator if outside containment.
Body Lab Coat + Sleeves Flame-resistant lab coat (buttoned to neck). Disposable Tyvek® sleeves are recommended to bridge the gap between glove and coat cuff.

Operational Protocols: Step-by-Step

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for salt residue on the threads (evidence of leakage). Wipe the exterior with a damp paper towel (water/ethanol) inside a fume hood before storage.

  • Environment: Store in a cool, dry place (desiccator recommended). The HCl salt is hygroscopic; moisture will alter the molecular weight basis for calculations.

  • Segregation: Store with "Toxics/Poisons," separate from strong oxidizers.

Phase 2: Weighing & Solubilization (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Setup: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if a powder enclosure is used.

  • Static Control: Amine salts are static-prone. Use an anti-static gun or ionizer bar to prevent "flying powder."

  • Transfer:

    • Use a disposable anti-static weigh boat.

    • Do not use a spatula to return excess powder to the stock bottle (cross-contamination risk). Dispose of excess as solid waste.

  • Solubilization: Add the solvent (e.g., DMSO, Water) to the weigh boat before removing it from the hood. Transporting a solution is safer than transporting dry powder.

Phase 3: Reaction & Cleanup
  • Quenching: Ensure all reaction byproducts are neutralized.

  • Decontamination: Wipe down the balance and hood surface with a 10% ethanol/water solution. The ethanol solubilizes the organic moiety, while water dissolves the salt.

  • Waste: Dispose of all consumables (weigh boats, pipette tips) in a dedicated "Solid Toxic" waste stream.

Visualized Workflows

Logic Flow: Handling & Risk Mitigation

This diagram illustrates the decision-making process for handling H301 compounds safely.

SafetyProtocol Start Start: Handling Request CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid High Risk (Dust) Liquid Solution (Dissolved) CheckState->Liquid Med Risk (Splash) Hood MANDATORY: Fume Hood / Enclosure Solid->Hood H301 Requirement Bench Benchtop Allowed? (Only if sealed) Liquid->Bench Closed Vessels Only Weighing Weighing Protocol: 1. Anti-static Gun 2. Double Nitrile Gloves 3. Dissolve in boat if possible Hood->Weighing Transport Transport: Use Secondary Containment (Unbreakable carrier) Weighing->Transport Bench->Transport Disposal Disposal: Solid Toxic Waste Stream Transport->Disposal

Figure 1: Operational logic flow for handling toxic amine salts.[3][4][5] Note the critical control point at the "Solid" phase requiring containment.

Emergency Response Procedures

In case of Exposure:

  • Ingestion (H301):

    • Action: Immediately call a Poison Center or physician.

    • Do NOT induce vomiting unless instructed by medical personnel.

    • Rinse: Rinse mouth with water if the victim is conscious.

  • Eye Contact (H319):

    • Action: Flush eyes with water for at least 15 minutes , lifting upper and lower lids.

    • Note: Contact lenses should be removed immediately if easy to do so.

  • Spill Cleanup (Solid):

    • Do not dry sweep. This generates toxic dust.

    • Method: Cover spill with a damp paper towel (water) to solubilize and trap dust. Scoop up the damp towel and place it in a sealed hazardous waste bag.

References

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Retrieved March 5, 2026, from [Link]

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6] UNECE. Retrieved March 5, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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